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  • Product: 1-Azaspiro[4.4]nonane-2-carboxylic acid
  • CAS: 96798-47-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Azaspiro[4.4]nonane-2-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

Introduction: Unveiling the Potential of a Constrained Proline Analogue In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional control and favor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Constrained Proline Analogue

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional control and favorable pharmacokinetic profiles is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and explore previously inaccessible chemical space. This guide provides an in-depth technical exploration of 1-Azaspiro[4.4]nonane-2-carboxylic acid, a constrained analogue of the proteinogenic amino acid proline.

The inherent rigidity of the spirocyclic core in 1-Azaspiro[4.4]nonane-2-carboxylic acid, where a cyclopentane ring is fused to a pyrrolidine ring at a shared carbon atom, offers a unique set of steric and electronic properties. This structural feature has profound implications for its use as a building block in drug design, influencing molecular shape, lipophilicity, and metabolic stability. This guide will delve into the chemical structure, physicochemical properties, synthetic strategies, and burgeoning applications of this intriguing molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential. The 1-azaspiro[4.4]nonane core is a key structural motif in a number of biologically active natural products, most notably the Cephalotaxus alkaloids, which have demonstrated potent antiproliferative effects.[1]

Chemical Structure and Physicochemical Properties

The unique spirocyclic architecture of 1-Azaspiro[4.4]nonane-2-carboxylic acid dictates its chemical identity and physical behavior. A thorough understanding of these properties is crucial for its effective utilization in research and development.

Structural Identification
  • IUPAC Name: 1-Azaspiro[4.4]nonane-2-carboxylic acid

  • CAS Number: 96798-47-9[2]

  • Molecular Formula: C₉H₁₅NO₂[2]

  • Canonical SMILES: C1CCC2(C1)C(NC2)C(=O)O

  • InChI: InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9

Physicochemical Data

A summary of the key physicochemical properties of 1-Azaspiro[4.4]nonane-2-carboxylic acid is presented in the table below. It is important to note that while some of these values are derived from computational predictions, they provide valuable insights into the molecule's behavior in biological systems.

PropertyValueSource
Molecular Weight 169.22 g/mol [2]
LogP (Predicted) 1.46[2]
Polar Surface Area (PSA) 49.33 Ų[2]
pKa (Predicted) ~2.2 (Carboxylic Acid), ~10.5 (Amine)Predicted
Aqueous Solubility (Predicted) Moderately SolublePredicted

The predicted pKa values suggest that at physiological pH (7.4), the carboxylic acid group will be deprotonated (carboxylate), and the secondary amine will be protonated (ammonium ion), resulting in a zwitterionic form. This has significant implications for its solubility, membrane permeability, and interactions with biological targets. The predicted LogP value indicates a moderate degree of lipophilicity, suggesting a balance between aqueous solubility and the ability to cross cellular membranes.

Synthesis of 1-Azaspiro[4.4]nonane-2-carboxylic acid: A Strategic Approach

Proposed Synthetic Pathway: Intramolecular 1,3-Dipolar Cycloaddition

This approach offers a powerful method for the construction of the spirocyclic core. The general strategy involves the formation of a nitrone tethered to a cyclopentenyl moiety, followed by a thermally induced intramolecular cycloaddition to yield an isoxazolidine intermediate. Subsequent reductive cleavage of the N-O bond affords the desired 1-azaspiro[4.4]nonane ring system.

G cluster_0 Intermediate Synthesis cluster_1 Cycloaddition and Final Product Formation Start Cyclopentanone Step1 Wittig Reaction (EtO)2P(O)CH2CO2Et, NaH Start->Step1 Intermediate1 α,β-Unsaturated Ester Step1->Intermediate1 Step2 DIBAL-H Reduction Intermediate1->Step2 Intermediate2 Allylic Alcohol Step2->Intermediate2 Step3 Oxidation (e.g., DMP) Intermediate2->Step3 Intermediate3 α,β-Unsaturated Aldehyde Step3->Intermediate3 Step4 Condensation with N-benzylhydroxylamine Intermediate3->Step4 Intermediate4 Nitrone Step4->Intermediate4 Step5 Intramolecular 1,3-Dipolar Cycloaddition (Heat) Intermediate4->Step5 Intermediate5 Isoxazolidine Step5->Intermediate5 Step6 Reductive N-O Bond Cleavage (e.g., H2, Pd/C) Intermediate5->Step6 Intermediate6 Amino Alcohol Step6->Intermediate6 Step7 Oxidation of Primary Alcohol (e.g., TEMPO, bleach) Intermediate6->Step7 Final_Product 1-Azaspiro[4.4]nonane-2-carboxylic acid Step7->Final_Product G cluster_0 Applications Start 1-Azaspiro[4.4]nonane-2-carboxylic acid Step1 Peptide Synthesis (Solid-Phase or Solution-Phase) Start->Step1 Step2 Functionalization of Secondary Amine Start->Step2 Step3 Modification of Carboxylic Acid Start->Step3 Product1 Product1 Step1->Product1 Constrained Peptides/ Peptidomimetics Product2 Product2 Step2->Product2 Diverse Small Molecule Libraries Product3 Product3 Step3->Product3 Amide and Ester Derivatives Application1 Application1 Product1->Application1 Enhanced Receptor Binding Improved Metabolic Stability Application2 Application2 Product2->Application2 Anticancer, Antiviral, CNS Agents Application3 Application3 Product3->Application3 Prodrugs, Bioisosteric Replacements

Sources

Exploratory

Technical Guide: CAS 96798-47-9 (1-Azaspiro[4.4]nonane-2-carboxylic acid)

Topic: CAS 96798-47-9 Physical Properties and Solubility Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary CAS 96798-47-9, chemically iden...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS 96798-47-9 Physical Properties and Solubility Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAS 96798-47-9, chemically identified as 1-Azaspiro[4.4]nonane-2-carboxylic acid , is a specialized non-proteinogenic amino acid used primarily as a proline surrogate in peptidomimetic drug design.[1] By incorporating a spirocyclic junction at the


-carbon or adjacent positions, this scaffold introduces significant steric bulk and conformational restriction compared to native proline.

This guide provides a comprehensive physicochemical profile, solubility protocols, and handling directives for researchers utilizing this compound to engineer proteolytically stable peptides or rigidify pharmacophores in fragment-based drug discovery (FBDD).

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models essential for formulation and assay development.

Table 1: Core Physical Properties
PropertyValueNotes
Chemical Name 1-Azaspiro[4.4]nonane-2-carboxylic acidSystematic IUPAC
CAS Number 96798-47-9Verified Registry
Molecular Formula

Molecular Weight 169.22 g/mol Monoisotopic
Appearance White to off-white crystalline powderSolid state
Polar Surface Area (TPSA) ~49.33 ŲPredictive of membrane permeability
LogP (Predicted) 0.8 – 1.5Moderately lipophilic zwitterion
pKa (Acid) ~2.2 (Predicted)Carboxylic acid moiety
pKa (Base) ~9.5 (Predicted)Secondary amine (pyrrolidine ring)
Melting Point >200°C (Decomposition likely)Typical of zwitterionic amino acids

Solubility & Dissolution Protocols

As a zwitterionic amino acid analog, CAS 96798-47-9 exhibits pH-dependent solubility. The uncharged form is less soluble in water than its salt forms.

Solubility Profile
  • Water: Soluble (>10 mg/mL). Solubility increases significantly at pH < 2 (cationic) or pH > 10 (anionic).

  • Methanol/Ethanol: Moderately soluble.

  • DMSO: Soluble (>20 mg/mL). Preferred for biological assay stock solutions.

  • Non-polar solvents (Hexane, DCM): Insoluble.

Experimental Protocol: Preparation of Stock Solutions
A. Aqueous Buffer Preparation (for immediate use)
  • Weighing: Accurately weigh 10 mg of CAS 96798-47-9 into a microcentrifuge tube.

  • Solvent Addition: Add 900 µL of PBS (pH 7.4).

  • Sonication: Sonicate at 40 kHz for 5 minutes at ambient temperature.

  • pH Adjustment (Critical): If the solution remains cloudy, the zwitterion may be at its isoelectric point. Add 1M HCl or 1M NaOH dropwise to shift the pH away from the pI (~6.0) to solubilize.

  • Filtration: Filter through a 0.22 µm PVDF membrane before use in cell-based assays.

B. DMSO Stock Preparation (for long-term storage)
  • Concentration Target: 50 mM.

  • Calculation: Dissolve 8.46 mg of compound in 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation due to moisture absorption (DMSO is hygroscopic).

Visualization: Solubility Decision Workflow

The following diagram outlines the logical decision process for selecting the appropriate solvent system based on the intended application (In Vitro Assay vs. Chemical Synthesis).

SolubilityWorkflow Start Start: CAS 96798-47-9 Solid AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Screening Synthesis Chemical Synthesis (Peptide Coupling) AppCheck->Synthesis Chemistry DMSO_Route Dissolve in anhydrous DMSO (Stock: 10-50 mM) BioAssay->DMSO_Route Preferred Aqueous_Route Dissolve in Buffer (PBS/HEPES) BioAssay->Aqueous_Route Alternative Organic_Route Dissolve in DMF or NMP (Avoid protic solvents if activating) Synthesis->Organic_Route Filter Filter Sterilize (0.22 µm) Store -20°C DMSO_Route->Filter CheckClear Is Solution Clear? Aqueous_Route->CheckClear AdjustPH Adjust pH (± 2 units from pI) or Sonicate CheckClear->AdjustPH No (Cloudy) CheckClear->Filter Yes AdjustPH->CheckClear

Caption: Decision logic for solubilizing CAS 96798-47-9 based on experimental requirements.

Applications in Drug Discovery[3][4]

Conformational Restriction

CAS 96798-47-9 serves as a "constrained proline." In peptide chains, the spirocyclic ring system locks the backbone torsion angles (


 and 

), reducing the entropic penalty upon binding to a target protein. This is particularly valuable in designing inhibitors for:
  • HCV NS3/4A Protease: Spiro-proline derivatives have been explored to fit the S2 pocket of the protease.

  • GPCR Ligands: Rigidifying the pharmacophore to enhance selectivity.

Stability

The steric bulk of the spiro[4.4]nonane system hinders access by peptidases, significantly increasing the plasma half-life of peptides containing this residue compared to those with native proline.

Stability & Handling

  • Hygroscopicity: The hydrochloride salt form (if used) is hygroscopic. The free acid (zwitterion) is stable but should be kept dry.

  • Thermal Stability: Stable at room temperature for short periods. Long-term storage must be at 2-8°C or -20°C.

  • Incompatibility: Avoid strong oxidizing agents.

References

  • PubChem. (2025). Compound Summary: 1-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid (Analogous Structure).[2] National Library of Medicine. Link

  • MOLBASE. (2024). 1-Azaspiro[4.4]nonane-2-carboxylic acid Physical Properties. Link

  • Guerrero-Caicedo, A., et al. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Journal of Organic Chemistry. Link

  • ChemScene. (2024). Product Data Sheet: 2-Azaspiro[4.4]nonane-4-carboxylic acid. Link

Sources

Foundational

Technical Deep Dive: Spirocyclic Proline Analogs in Medicinal Chemistry

Executive Summary The "Escape from Flatland" initiative in modern drug discovery has elevated spirocyclic scaffolds from academic curiosities to essential clinical modalities.[1] Among these, spirocyclic proline analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" initiative in modern drug discovery has elevated spirocyclic scaffolds from academic curiosities to essential clinical modalities.[1] Among these, spirocyclic proline analogs represent a high-value structural class. By fusing a second ring system to the pyrrolidine core of proline, medicinal chemists can rigidly define the vector orientation of substituents, modulate lipophilicity (


), and block metabolic hotspots without significantly increasing molecular weight.

This guide details the structural rationale, synthetic methodologies, and application of spirocyclic proline analogs, designed for researchers optimizing lead compounds for high


 character and target selectivity.[2]

Structural & Physicochemical Rationale[3][4][5][6][7]

The Entropic Advantage

Native proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine side chain, which restricts the


 (phi) dihedral angle. However, the ring still retains flexibility (envelope puckering).

Spiro-fusion at the C3, C4, or C5 position locks the pyrrolidine ring into specific conformations.

  • Binding Affinity: Pre-organizing the ligand into the bioactive conformation minimizes the entropic penalty (

    
    ) upon binding to the target protein.
    
  • Selectivity: Rigid scaffolds are less likely to accommodate the binding pockets of off-targets, reducing promiscuity.

Metabolic Stability and Lipophilicity

Spirocyclization serves as a "metabolic block."

  • CYP450 Inhibition: Introduction of a spiro-ring at a site prone to oxidative metabolism (e.g., the

    
    -carbon or positions adjacent to the nitrogen) sterically hinders Cytochrome P450 enzymes.
    
  • Solubility: Unlike flat aromatic rings that promote

    
    -
    
    
    
    stacking and aggregation, spirocyclic cores introduce orthogonality (3D character), disrupting crystal lattice energy and improving aqueous solubility.
Physicochemical Comparison Table
PropertyNative Proline / Flat AnalogSpirocyclic Proline AnalogMedicinal Chemistry Impact
Hybridization (

)
Low to MediumHighHigher clinical success rate; improved solubility.
Conformational Entropy Moderate (Ring puckering)Low (Rigidified)Improved potency (

).
Metabolic Liability High (esp.

-oxidation)
Low (Steric shielding)Extended Half-life (

).
Vectorial Projection Limited (Planar/Equatorial)Orthogonal (3D)Access to novel binding sub-pockets.

Synthetic Architectures: The 1,3-Dipolar Cycloaddition

While various methods exist (Ring-Closing Metathesis, Intramolecular Alkylation), the 1,3-Dipolar Cycloaddition of azomethine ylides is the industry standard for generating complex spiro-proline scaffolds, particularly the spiro[pyrrolidine-3,3'-oxindole] core found in MDM2 inhibitors and antiviral agents.

Mechanistic Workflow

This reaction typically involves three components:

  • Isatin derivative: Forms the spiro-center.

  • Amino acid (Proline/Sarcosine): Generates the azomethine ylide.

  • Dipolarophile: An alkene (e.g., chalcone, maleimide, nitrostyrene) that traps the ylide.

Visualization: Reaction Pathway

The following diagram illustrates the convergent synthesis of the spiro-oxindole proline scaffold via a decarboxylative route.

SpiroSynthesis Isatin Isatin Derivative (Electrophile) Imine Imine / Iminium Ion Intermediate Isatin->Imine Condensation AminoAcid Amino Acid (e.g., Proline/Sarcosine) AminoAcid->Imine Dipolarophile Dipolarophile (e.g., Chalcone) TS Concerted Transition State (Endo/Exo Selectivity) Dipolarophile->TS Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Decarboxylation (-CO2) Ylide->TS + Dipolarophile Product Spiro[pyrrolidine-3,3'-oxindole] Scaffold TS->Product Cyclization

Caption: Convergent assembly of spiro[pyrrolidine-3,3'-oxindole] via decarboxylative 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

Target Scaffold: Spiro[indoline-3,2'-pyrrolidin]-2-one derivative via Three-Component Reaction. Context: Synthesis of a library lead for MDM2-p53 inhibition.

Materials & Reagents
  • Isatin (1.0 equiv): 147 mg (1.0 mmol)

  • L-Proline (1.0 equiv): 115 mg (1.0 mmol) [or Sarcosine for simpler analogs]

  • Trans-Chalcone (1.0 equiv): 208 mg (1.0 mmol)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.

  • Catalyst (Optional): Acetic acid (cat.) can accelerate imine formation, though often not required for high temperatures.

Step-by-Step Methodology
  • Pre-Reaction Setup:

    • Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure the system is open to air (unless using oxidation-sensitive substituted isatins, then use

      
      ).
      
  • Imine Formation (In Situ):

    • Add Isatin (1.0 mmol) and L-Proline (1.0 mmol) to the flask.

    • Add MeOH (10 mL).

    • Stir at room temperature for 15 minutes. The solution will typically change color (often orange/red) indicating imine/oxazolidinone formation.

  • Cycloaddition:

    • Add Trans-Chalcone (1.0 mmol) to the reaction mixture.

    • Heat the mixture to reflux (65°C) using an oil bath.

    • Monitor reaction progress via TLC (Eluent: 40% Ethyl Acetate in Hexanes).

    • Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the isatin spot.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the spirocyclic product precipitates upon cooling. Filter the solid and wash with cold MeOH.

    • Chromatography: If no precipitate forms, concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography.

      • Gradient: 10%

        
         50% EtOAc in Hexanes.
        
  • Analytical Validation (Self-Validation Criteria):

    • 1H NMR (DMSO-d6): Diagnostic spiro-carbon shift. Look for the disappearance of the alkene protons of the chalcone (originally at

      
       7.5–8.0 ppm) and the appearance of pyrrolidine ring protons at 
      
      
      
      2.0–4.5 ppm.
    • Mass Spectrometry (ESI+): Confirm

      
       peak corresponding to the sum of the three components minus 
      
      
      
      (if using the decarboxylative route).

Medicinal Chemistry Applications

MDM2-p53 Inhibitors

The Spiro[pyrrolidine-3,3'-oxindole] scaffold mimics the tryptophan residue of p53, which inserts into the hydrophobic cleft of MDM2.

  • Mechanism: The rigid spiro-core projects hydrophobic groups (phenyl rings from the chalcone/isatin) into the Leu26, Trp23, and Phe19 pockets of MDM2.

  • Key Drug: Idasanutlin (RG7388) utilizes a related pyrrolidine core, but spiro-analogs (e.g., Spirotryprostatin B derivatives) are heavily investigated for next-gen inhibitors with improved oral bioavailability.

Hepatitis C (HCV) NS5A Inhibitors

Spirocyclic proline analogs have been utilized to replace the central pyrrolidine in daclatasvir-like molecules.[2]

  • Benefit: The spiro-linkage alters the vector of the P1' cap, allowing the molecule to pick up additional hydrogen bonding interactions within the NS5A dimer interface, improving potency against resistant variants.

References

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Source: Journal of the American Chemical Society (2009).[3] URL:[Link]

  • The use of spirocyclic scaffolds in drug discovery. Source: Bioorganic & Medicinal Chemistry Letters (2014).[4][5] URL:[Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Source: Journal of Medicinal Chemistry (2024).[6] URL:[Link][6]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Source: Molecules (2017).[7][8] URL:[Link]

  • Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Source: Molecules (2012). URL:[Link]

Sources

Exploratory

Stereochemistry of 1-azaspiro[4.4]nonane-2-carboxylic acid enantiomers

An In-Depth Technical Guide to the Stereochemistry of 1-Azaspiro[4.4]nonane-2-carboxylic Acid Enantiomers Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1-azaspiro[4.4]nonane framew...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 1-Azaspiro[4.4]nonane-2-carboxylic Acid Enantiomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azaspiro[4.4]nonane framework, a conformationally restricted analog of proline, represents a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures offers a unique three-dimensional topology that can enhance target selectivity and improve pharmacokinetic profiles. This guide provides a comprehensive exploration of the stereochemical intricacies of 1-azaspiro[4.4]nonane-2-carboxylic acid, a foundational building block within this class. We will dissect the challenges inherent in controlling its stereocenters, detail authoritative strategies for asymmetric synthesis and chiral resolution, and present robust analytical methodologies for the characterization of its enantiomers. This document is intended to serve as a technical resource, blending foundational theory with field-proven protocols to empower researchers in the rational design and synthesis of novel therapeutics.

The Strategic Importance of the 1-Azaspiro[4.4]nonane Scaffold

The pursuit of novel therapeutic agents frequently involves the exploration of chemical space beyond flat, aromatic structures. Spirocycles, compounds containing two rings connected by a single common atom, introduce a defined three-dimensionality that is highly valued in drug design. The 1-azaspiro[4.4]nonane ring system, which marries a pyrrolidine ring (characteristic of proline) with a cyclopentane ring through a shared quaternary carbon, has emerged as a particularly compelling motif.

This scaffold is a core component of numerous bioactive natural products, most notably the Cephalotaxus alkaloids like cephalotaxine and its ester derivative homoharringtonine, the latter of which is approved for the treatment of chronic myeloid leukemia.[1][2] The rigid structure of these spirocyclic proline analogs restricts the conformational flexibility typically seen in open-chain molecules, a property that can lead to a more favorable entropy of binding to biological targets.[3] Consequently, derivatives of 1-azaspiro[4.4]nonane are actively investigated as modulators of central nervous system targets, such as nicotinic acetylcholine receptors (nAChRs), for potential applications in cognitive and neurological disorders.[4]

The Stereochemical Landscape: Defining the Challenge

The synthetic utility of 1-azaspiro[4.4]nonane-2-carboxylic acid is intrinsically linked to the precise control of its stereochemistry. The structure possesses two key stereocenters:

  • C2: The alpha-carbon of the amino acid moiety, analogous to the Cα of proline.

  • C5: The quaternary spirocyclic carbon atom that joins the pyrrolidine and cyclopentane rings.

The presence of these two centers gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: (2S, 5R)/(2R, 5S) and (2S, 5S)/(2R, 5R). The biological activity of molecules containing this scaffold is often highly dependent on the absolute configuration at both centers, making stereocontrol a paramount objective in any synthetic campaign.[5]

Caption: Workflow for Asymmetric Synthesis via Curtius Rearrangement.

Another powerful technique is the domino radical bicyclization , which can construct the 1-azaspiro[4.4]nonane nucleus in a single step from an O-benzyl oxime ether precursor. [1][2]While highly efficient, this method often produces a mixture of diastereomers, with a preference for the trans configuration. Optimizing the diastereoselectivity requires careful selection of the radical initiator (e.g., AIBN vs. Et₃B) and reaction temperature. [6]

Chiral Resolution: Separating Enantiomers

When a synthetic route produces a racemic or diastereomeric mixture, a resolution step is required to isolate the desired enantiomer. This is a common and industrially viable strategy. [7]

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and versatile method for separating enantiomers.

Protocol: General Procedure for Preparative Chiral HPLC Separation [8]

  • Column Selection: Choose a CSP based on the analyte's structure. Polysaccharide-based phases (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of compounds, including chiral carboxylic acids. An initial analytical-scale screening of different CSPs is essential to identify the optimal stationary phase and mobile phase combination that provides baseline separation.

  • Mobile Phase Optimization: The mobile phase typically consists of a hydrocarbon solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For carboxylic acids, an acidic modifier (e.g., trifluoroacetic acid or acetic acid) is often added to suppress ionization and improve peak shape. The ratio of these components is optimized to achieve the best balance of resolution and retention time.

  • Sample Preparation: Dissolve the racemic mixture of 1-azaspiro[4.4]nonane-2-carboxylic acid in the mobile phase at a high concentration suitable for preparative-scale injection.

  • Chromatographic Separation: Inject the sample onto the preparative chiral column. The enantiomers will interact differently with the CSP and elute at different times.

  • Fraction Collection: Collect the separated enantiomer fractions as they elute from the detector.

  • Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to confirm the enantiomeric purity (ee %).

Caption: General workflow for chiral resolution by preparative HPLC.

Analytical Validation and Characterization

Once a single enantiomer has been synthesized or isolated, its stereochemical integrity must be rigorously confirmed.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) is a critical quality attribute.

TechniquePrincipleField Insights & Causality
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) leads to different retention times for each enantiomer.This is the gold standard for its accuracy, reproducibility, and sensitivity. The choice of CSP is crucial; polysaccharide-based columns are often a successful starting point for screening.
NMR with Chiral Solvating Agents (CSAs) A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, which have slightly different NMR spectra.This method is useful for a quick assessment of enantiopurity without requiring a specialized chromatography setup. However, it is generally less accurate than HPLC and can suffer from peak overlap.
Determination of Absolute Configuration

Determining whether you have the (2S, 5R) or (2R, 5S) isomer is a non-trivial but essential task.

TechniquePrincipleField Insights & Causality
X-ray Crystallography Provides an unambiguous 3D structure of the molecule, allowing for direct assignment of stereocenters (e.g., via the Flack parameter).This is the definitive method, but its application is contingent upon the ability to grow a single, high-quality crystal of the compound or a suitable derivative.
Chemical Correlation Synthesizing the molecule from a starting material of known absolute configuration (e.g., L-proline). [9]If the reaction sequence does not affect the known stereocenter, the configuration of the product can be inferred. This method provides strong evidence but relies on the known stereochemical outcome of all reaction steps.
Circular Dichroism (CD) Spectroscopy Compares the experimentally measured CD spectrum to a spectrum predicted by quantum mechanical calculations for a given absolute configuration.A powerful technique when crystallography is not feasible. Its reliability is highly dependent on the accuracy of the computational model.

Conclusion: An Enabling Scaffold for Future Discovery

The stereochemistry of 1-azaspiro[4.4]nonane-2-carboxylic acid presents both a significant synthetic challenge and a compelling opportunity for drug discovery. The conformational rigidity and defined three-dimensional orientation offered by this scaffold make it an invaluable building block for probing complex biological systems. A thorough understanding of the strategies for asymmetric synthesis, chiral resolution, and rigorous analytical characterization is fundamental to unlocking its full potential. As synthetic methodologies become more refined, we anticipate that enantiopure 1-azaspiro[4.4]nonane derivatives will continue to emerge as core components of next-generation therapeutics, enabling the development of more potent and selective medicines.

References

  • Cipolla, L., Redaelli, C., & Nicotra, F. (2006). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Letters in Drug Design & Discovery, 2(4). Available at: [Link]

  • d'Angelo, J., Dumas, F., & Pizzonero, M. (2005). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION OF (-)-CEPHALOTAXINE. HETEROCYCLES, 66, 31-43. Available at: [Link]

  • Dandárová, M., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 24(23), 4339. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21038–21048. Available at: [Link]

  • ResearchGate. (n.d.). Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation. Retrieved from: [Link]

  • Ikeda, M., et al. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237-1240. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21038–21048. Available at: [Link]

  • Crossref. (n.d.). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. Retrieved from: [Link]

  • PubChem. (n.d.). 1-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid. Retrieved from: [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(14), 4866-4911. Available at: [Link]

  • Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.

Sources

Foundational

Technical Guide: History, Discovery, and Synthesis of Azaspiro Amino Acid Scaffolds

Abstract This technical guide provides a comprehensive analysis of azaspiro amino acid scaffolds, a class of "privileged structures" that have revolutionized modern drug discovery. Moving beyond flat aromatic systems, th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of azaspiro amino acid scaffolds, a class of "privileged structures" that have revolutionized modern drug discovery. Moving beyond flat aromatic systems, these three-dimensional scaffolds offer unique physicochemical properties—enhanced metabolic stability, precise vectorization of side chains, and increased


 character.[1] This document details their historical emergence, the causality behind their structural advantages, and robust synthetic protocols for their generation, serving as a blueprint for researchers in medicinal chemistry.[2]

Introduction: The "Escape from Flatland"

In the early 2000s, an analysis of clinical attrition rates revealed a correlation between the "flatness" of drug candidates (high aromatic ring count) and poor clinical success (toxicity, low solubility). This led to the "Escape from Flatland" paradigm, prioritizing molecules with higher fractions of


 hybridized carbons (

).

Azaspiro amino acids (AAAs) sit at the apex of this shift. By forcing a nitrogen-containing ring and a carbocycle to share a single quaternary carbon atom, these scaffolds create a rigid, orthogonal geometry that:

  • Restricts Conformation: Freezes bioactive conformations (e.g.,

    
    -turns) found in peptides.[1]
    
  • Modulates Lipophilicity: Lowers LogD compared to aromatic analogs while maintaining molecular weight.[1]

  • Blocks Metabolism: The quaternary center prevents oxidative metabolism at the

    
    -position, a common liability in linear amines.
    

Historical Evolution and Discovery

The history of azaspiro amino acids is not linear but punctuated by three distinct eras of discovery.

Era 1: The Curiosities (1960s – 1980s)

Early interest was driven by fundamental organic chemistry and the modification of antibiotics.

  • 1969: Seminal "Topochemical Investigations" explored the rigidity of spiro-peptide systems.[1]

  • Context: Researchers sought to modify the side chains of penicillins and cephalosporins.[3] While simple cycloalkane amino acids (like 1-aminocyclopentanecarboxylic acid) were known, the azaspiro variants (containing a secondary amine in the ring) were synthetically elusive due to the difficulty of forming quaternary centers adjacent to amines.

Era 2: The Peptidomimetic Boom (1990s – 2000s)

The HIV protease inhibitor race triggered a demand for "peptide mimics."

  • The Problem: Natural peptides have poor bioavailability and rapid clearance.

  • The Solution: Azaspiro scaffolds (e.g., azaspiro[4.4]nonane and azaspiro[4.5]decane ) were developed to mimic the

    
     and 
    
    
    
    residues of
    
    
    -turns.
  • Key Milestone: The synthesis of spiro-proline analogs demonstrated that these scaffolds could lock peptide backbones into specific secondary structures, increasing affinity for GPCRs and proteases.

Era 3: The Renaissance (2010s – Present)

The modern era focuses on "Lead-likeness."[1]

  • 2014 Approval of Ledipasvir: A watershed moment. Ledipasvir (Harvoni) contains a complex 5-azaspiro[2.4]heptane moiety.[1][4] This structure was not just a linker; it was critical for positioning the imidazole group to inhibit the HCV NS5A protein with picomolar potency.

  • Current State: Azaspiro[3.3]heptanes are now routinely used as bioisosteres for piperidines and morpholines to improve patentability and physicochemical profiles.

Structural Logic and Mechanism[3]

The biological utility of AAAs stems from their ability to project functional groups into defined vectors.

Figure 1: The "Privileged Scaffold" logic.[1] Azaspiro systems reduce the entropic penalty of binding by pre-organizing the ligand into a bioactive conformation.

Synthetic Methodologies

Comparative Strategies

Synthesis has evolved from brute-force alkylation to elegant catalytic cycles.[1]

EraMethodologyKey ReagentsAdvantagesLimitations
Classical Double AlkylationMalonates, 1,x-dihaloalkanes, NaHScalable, cheap reagentsLow yields for strained rings; harsh conditions
Intermediate Ring-Closing Metathesis (RCM)Grubbs CatalystsTolerates functional groups; forms large ringsRequires dilute conditions; expensive catalyst
Modern Photochemical [2+2] / C-H ActivationUV light, Pd-catalysts, Flow ChemistryAccess to strained [3.3] and [3.4] systemsSpecialized equipment (photoreactors)
Experimental Protocol: Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

A representative protocol for a high-value, strained spiro-amino acid used in modern library design.[1]

Objective: Synthesize a conformationally restricted GABA/Ornithine analog. Mechanism: Strecker Synthesis on a pre-formed spiro-ketone.[1]

Step 1: Synthesis of the Spiro-Ketone (N-Boc-6-oxo-2-azaspiro[3.3]heptane)[1]
  • Reagents: N-Boc-3-azetidinone (1.0 eq), Trimethylsilyl diazomethane (TMSCHN2), Lithium chloride (LiCl).[1]

  • Procedure:

    • Dissolve N-Boc-3-azetidinone in dry THF at -78°C.

    • Add TMSCHN2 (1.2 eq) dropwise.[1]

    • Critical Step: Add LiCl (catalytic) to accelerate the ring expansion (Tiffeneau-Demjanov rearrangement logic) or use a [2+2] cycloaddition strategy with dichloroketene if starting from an alkene.[1]

    • Alternative Robust Route: React N-Boc-3-methyleneazetidine with dichloroketene, followed by dechlorination (Zn/AcOH).

  • Validation: Monitor disappearance of starting ketone by TLC (Hexane/EtOAc 3:1).

Step 2: Strecker Reaction (Formation of the Amino Acid Core)
  • Reagents: Spiro-ketone (from Step 1), Ammonium Chloride (

    
    ), Sodium Cyanide (
    
    
    
    ), Ammonia in Methanol (
    
    
    ).[1]
  • Procedure:

    • Dissolve spiro-ketone (10 mmol) in

      
      
      
      
      
      in MeOH (20 mL).
    • Add

      
       (1.5 eq) and 
      
      
      
      (1.5 eq) at 0°C. Caution: NaCN is highly toxic.[1] Use bleach trap.
    • Seal the vessel and stir at room temperature for 18 hours.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water/brine. Dry over

      
      .[1]
      
    • Yield: Expect ~75-85% of the amino-nitrile intermediate.[1]

Step 3: Hydrolysis to the Amino Acid
  • Reagents:

    
     HCl (aqueous).
    
  • Procedure:

    • Reflux the amino-nitrile in

      
       HCl for 12 hours. This simultaneously hydrolyzes the nitrile to the acid and removes the Boc protecting group.
      
    • Purification: Ion-exchange chromatography (Dowex 50W) eluting with dilute

      
      .[1]
      
    • Final Product: White crystalline solid.[1]

Figure 2: Synthetic workflow for the construction of the azaspiro[3.3]heptane amino acid scaffold.[1][2][5][6]

Applications in Drug Discovery[3][7][8][9][10][11]

The transition of AAAs from curiosity to clinical utility is best exemplified by their integration into major therapeutic classes.

Case Study: Ledipasvir (HCV NS5A Inhibitor)

Ledipasvir represents the "gold standard" of azaspiro application.

  • Structure: Contains a 5-azaspiro[2.4]heptane ring fused to an imidazole.[1][4]

  • Function: The spiro ring provides a critical "kink" in the molecule, orienting the inhibitor to span the homodimeric interface of the NS5A protein. A flat pyrrolidine analog would lack the necessary vector to engage both binding pockets simultaneously.

  • Outcome: Picomolar potency (

    
     pM) against HCV Genotype 1.[1]
    
Emerging Therapeutic Areas[1]
Target ClassScaffold UsedTherapeutic Benefit
GPCRs (MCHr1) Azaspiro[3.3]heptaneReplaces morpholine; reduces hERG liability and improves metabolic stability.[1]
Kinases (SHP2) Azaspiro[4.5]decaneAllosteric inhibition; locks conformation to bind the "tunnel" region of the phosphatase.
Peptidomimetics Azaspiro[4.4]nonaneMimics Type II'

-turns in somatostatin analogs.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[7] Link[1]

  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues.[1] Amino Acids.[1][3][8][9][10][11] Link

  • Link, J. O., et al. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection.[1] Journal of Medicinal Chemistry.[7] Link[1]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[1][9] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Azaspiro[4.4]nonane-2-carboxylic Acid via Domino Radical Bicyclization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Yield Optimization Strategic Context and Rationale The 1-a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Yield Optimization

Strategic Context and Rationale

The 1-azaspiro[4.4]nonane scaffold is a privileged three-dimensional pharmacophore found in numerous bioactive natural products (e.g., cephalotaxine) and modern synthetic therapeutics. Specifically, 1-azaspiro[4.4]nonane-2-carboxylic acid serves as a conformationally restricted, unnatural amino acid building block. Incorporating this spirocyclic amino acid into peptide sequences or small-molecule drugs drastically alters their Ramachandran dihedral space, often enhancing proteolytic stability and target-binding affinity.

Historically, synthesizing this spiro-fused system relied on multi-step ionic pathways (e.g., alkylation of pyrrolidine enolates) that suffer from severe steric hindrance, competing elimination reactions, and poor diastereoselectivity.

To bypass these thermodynamic sinks, modern methodologies employ a domino radical bicyclization strategy [1]. By utilizing an O-benzyl oxime ether tethered to an ester-bearing alkene, chemists can trigger a rapid, single-stage cascade that constructs both rings sequentially. The resulting spiro-ester is then easily saponified to yield the target 2-carboxylic acid.

Mechanistic Causality: The Alkoxyaminyl Radical Cascade

The success of this protocol relies on the precise orchestration of radical generation, intramolecular trapping, and hydrogen-atom transfer (HAT). Understanding the causality behind the reagent selection is critical for troubleshooting and scale-up.

  • Initiation & First Cyclization: The reaction is initiated by tributyltin radicals (

    
    ), generated either thermally via AIBN or at room temperature via triethylborane (
    
    
    
    ) and trace oxygen. The tin radical abstracts a halogen from the aryl/vinyl halide precursor, generating a carbon-centered radical. This radical rapidly undergoes a 5-exo-trig cyclization onto the tethered alkene.
  • Alkoxyaminyl Radical Formation: The newly formed carbon radical attacks the O-benzyl oxime ether. Oxime ethers are excellent radical acceptors. This attack generates a transient, highly reactive alkoxyaminyl radical intermediate .

  • Second Cyclization (Spiro-formation): The alkoxyaminyl radical undergoes a second 5-exo-trig cyclization onto the pendant acrylate moiety (which bears the ester group destined to become the C2-carboxylic acid).

  • Stereochemical Control: The ester group preferentially adopts a pseudo-equatorial orientation in the transition state to minimize 1,3-diaxial interactions, leading to a strong preference for the trans-diastereomer.

  • HAT Quenching: Finally, the spirocyclic radical abstracts a hydrogen atom from

    
     to terminate the chain, yielding the 1-azaspiro[4.4]nonane-2-carboxylate.
    

Critical Insight: The concentration of the hydrogen donor (


) must be kept strictly low (e.g., 0.02 M overall concentration). If the concentration is too high, premature quenching of the intermediate radicals occurs, leading to monocyclized side products or uncyclized reduced starting materials [1].
Mechanistic Pathway Visualization

G N1 O-Benzyl Oxime Ether (Acrylate-functionalized) N2 Aryl/Vinyl Radical Generation (Bu3Sn•) N1->N2 Initiation N3 1st 5-exo-trig Cyclization N2->N3 Intramolecular N4 Alkoxyaminyl Radical Intermediate N3->N4 C-C Bond Formation N5 2nd 5-exo-trig Cyclization N4->N5 Intramolecular N6 1-Azaspiro[4.4]nonane- 2-carboxylate N5->N6 C-C Bond Formation N7 Saponification (LiOH/H2O) N6->N7 Hydrolysis N8 1-Azaspiro[4.4]nonane- 2-carboxylic acid N7->N8 Acidification

Caption: Radical cascade mechanism and subsequent hydrolysis yielding 1-azaspiro[4.4]nonane-2-carboxylic acid.

Self-Validating Experimental Workflows

The following protocols describe the two-stage synthesis: the radical bicyclization to form the spiro-ester, followed by saponification. Two initiation methods (Thermal vs. Room Temperature) are provided based on the thermal stability of the specific substrate.

Phase 1: Domino Radical Bicyclization

Method A: High-Temperature Initiation (AIBN) Best for highly recalcitrant aryl halide precursors.

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the O-benzyl oxime ether precursor (bearing a terminal ethyl acrylate moiety) (1.0 equiv, 1.0 mmol) in anhydrous cyclohexane to achieve a strict concentration of 0.02 M (50 mL). Self-Validation: High dilution is mandatory. If the solution is more concentrated than 0.05 M, expect >40% monocyclized byproduct.

  • Reagent Addition: Add 2,2′-azobisisobutyronitrile (AIBN) (0.2 equiv, 0.2 mmol) and tributyltin hydride (

    
    ) (1.5 equiv, 1.5 mmol) to the solution.
    
  • Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 85 °C under a positive pressure of nitrogen.

  • Monitoring: Stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2, UV/KMnO4 visualization).

  • Workup: Once complete, cool to room temperature and concentrate under reduced pressure. To remove toxic tin byproducts, dissolve the crude residue in acetonitrile and wash vigorously with hexanes (3 x 20 mL). The spiro-ester remains in the acetonitrile layer.

  • Purification: Concentrate the acetonitrile layer and purify via flash column chromatography (silica gel, gradient elution hexanes to 30% EtOAc/hexanes) to isolate the ethyl 1-azaspiro[4.4]nonane-2-carboxylate.

Method B: Room-Temperature Initiation (


) 
Best for sensitive substrates prone to thermal degradation.
  • Preparation: Dissolve the precursor (1.0 equiv, 1.0 mmol) and

    
     (1.5 equiv, 1.5 mmol) in anhydrous toluene to a concentration of 0.02 M (50 mL).
    
  • Degassing: Bubble dry nitrogen gas directly through the solution for 15 minutes. Self-Validation: Do not strictly exclude oxygen afterward; trace

    
     is required to react with 
    
    
    
    to generate the initiating ethyl radical.
  • Initiation: Add triethylborane (

    
    , 1.0 M in hexanes, 2.0 equiv, 2.0 mL) dropwise via syringe at 25 °C.
    
  • Reaction: Stir at room temperature for 3 hours. Evaporate the solvent and purify as described in Method A.

Phase 2: Saponification to the Free Acid
  • Hydrolysis: Dissolve the purified ethyl 1-azaspiro[4.4]nonane-2-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Base Addition: Add Lithium hydroxide monohydrate (

    
    ) (3.0 equiv). Stir at room temperature for 12 hours.
    
  • Acidification: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1 M HCl.

  • Isolation: Extract the aqueous layer with EtOAc (5 x 20 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the pure 1-azaspiro[4.4]nonane-2-carboxylic acid .
    

Quantitative Data & Yield Analytics

The choice of initiator and the electronic nature of the precursor significantly impact the cascade efficiency. The data below summarizes expected outcomes based on validated literature parameters [1].

Precursor Halide TypeInitiator SystemTemp (°C)Time (h)Yield of Spiro-Ester (%)Diastereomeric Ratio (trans:cis)Dominant Side Product
Aryl IodideAIBN /

85467%75:25E/Z Oxime Ethers (9%)
Aryl BromideAIBN /

85654%70:30Reduced Aryl (12%)
Aryl Iodide

/

25362%80:20Monocyclized (15%)
Terminal AlkyneAIBN /

85548%65:35Oligomers

Optimization Takeaways:

  • Iodides vs. Bromides: Aryl iodides consistently provide higher yields than bromides due to the faster rate of initial halogen abstraction by the tin radical, minimizing premature HAT quenching of the initiator.

  • Temperature Effects: Room temperature initiation (

    
    ) slightly improves the trans:cis diastereomeric ratio due to tighter conformational control during the second 5-exo-trig cyclization, though it may result in slightly more monocyclized byproduct if the second cyclization is kinetically slow.
    

References

  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114.[Link]

Application

Application Note: Protocol for the Fmoc Protection of 1-Azaspiro[4.4]nonane-2-carboxylic acid

Introduction & Target Molecule Profile 1-Azaspiro[4.4]nonane-2-carboxylic acid is a highly constrained, spirocyclic proline surrogate utilized in advanced peptide synthesis to induce specific secondary structures (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Molecule Profile

1-Azaspiro[4.4]nonane-2-carboxylic acid is a highly constrained, spirocyclic proline surrogate utilized in advanced peptide synthesis to induce specific secondary structures (e.g., rigid


-turns) [2]. Due to the severe steric hindrance surrounding its secondary amine, standard protection protocols often suffer from low yields, incomplete reactions, or oligomerization.

This application note details an optimized, self-validating protocol for the 9-fluorenylmethyloxycarbonyl (Fmoc) protection of 1-azaspiro[4.4]nonane-2-carboxylic acid. By utilizing Fmoc-OSu under Schotten-Baumann conditions, researchers can achieve high-purity protection while mitigating the side reactions common to sterically demanding amino acids.

Mechanistic Rationale & Reagent Selection

The Fmoc group is a base-labile protecting group fundamental to modern solid-phase peptide synthesis (SPPS) [6]. For secondary amines—especially bulky spirocycles—the choice of acylating agent dictates the success of the reaction.

  • Fmoc-OSu vs. Fmoc-Cl: While Fmoc-Cl is highly reactive, its use with unprotected amino acids can lead to the activation of the carboxylate group, forming mixed anhydrides that subsequently react to form dipeptide or oligopeptide impurities [4, 7]. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred because it is a milder, bench-stable reagent that reacts selectively with the amine, releasing water-soluble N-hydroxysuccinimide (NHS) as a benign byproduct [4, 9].

  • Buffer System: A biphasic or mixed aqueous-organic system (e.g., Water/Dioxane) with a mild base (Na

    
    CO
    
    
    
    ) is employed [5]. The base maintains the amino acid in its soluble carboxylate form and neutralizes the acid generated during the aminolysis, ensuring the secondary amine remains nucleophilic [4].
Comparative Analysis of Protection Reagents

To establish the causality of our reagent choice, the table below summarizes the operational differences between Fmoc-OSu and Fmoc-Cl for hindered secondary amino acids[3, 4, 10].

ParameterFmoc-OSuFmoc-Cl
Reactivity Moderate, highly selectiveHigh, prone to over-reaction
Byproducts N-Hydroxysuccinimide (Water soluble)HCl, Mixed anhydrides, Dipeptides
Stability High (Bench-stable solid)Moisture and heat sensitive
Suitability for Spirocycles Optimal (Prevents oligomerization)Sub-optimal (Requires strict pH control)
Typical Yield 85 - 95%60 - 80% (due to side reactions)

Experimental Methodology

Workflow A 1. Dissolve 1-Azaspiro[4.4]nonane-2-carboxylic acid in 10% Na2CO3 (aq) B 2. Cool to 0-5°C Add Fmoc-OSu in Dioxane dropwise A->B C 3. Stir at RT (12-18 hours) B->C D 4. Aqueous Workup Wash with Diethyl Ether C->D E 5. Acidify Aqueous Layer to pH 2-3 using 1M HCl D->E F 6. Extract with EtOAc Dry over MgSO4 E->F G 7. Concentrate & Recrystallize (Pure Fmoc-Protected Product) F->G

Step-by-step workflow for the Fmoc protection of 1-Azaspiro[4.4]nonane-2-carboxylic acid.

Materials & Reagents
  • 1-Azaspiro[4.4]nonane-2-carboxylic acid (1.0 eq) [2]

  • Fmoc-OSu (1.05 - 1.10 eq) [5]

  • Sodium carbonate (Na

    
    CO
    
    
    
    , 10% aqueous solution, ~2.5 eq)
  • 1,4-Dioxane (Reagent grade, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether and Ethyl acetate (EtOAc)

Step-by-Step Protocol
  • Dissolution: Suspend 1-azaspiro[4.4]nonane-2-carboxylic acid (1.0 mmol) in 10% aqueous Na

    
    CO
    
    
    
    (2.5 mmol). Stir until complete dissolution is achieved. The basic pH ensures the carboxylic acid is deprotonated, solubilizing the highly lipophilic spiro-core [5].
  • Activation & Addition: Cool the aqueous solution to 0–5 °C in an ice bath. Dissolve Fmoc-OSu (1.05 mmol) in a minimal volume of 1,4-dioxane (approx. 2-3 mL)[5]. Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution under vigorous stirring.

    • Expert Insight: Dropwise addition prevents the localized precipitation of Fmoc-OSu and minimizes the formation of Fmoc-

      
      -alanine byproducts caused by the degradation of Fmoc-OSu in highly basic microenvironments [1, 7].
      
  • Reaction: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 12–18 hours. Reaction progress can be monitored by TLC (eluent: CHCl

    
    /MeOH/AcOH 90:8:2), visualizing with UV (254 nm) for the fluorenyl group [3, 6].
    
  • Primary Workup (Impurity Removal): Transfer the mixture to a separatory funnel. Add water (10 mL) and extract the aqueous phase with diethyl ether (

    
     mL).
    
    • Expert Insight: This step is critical. The ether wash removes unreacted Fmoc-OSu, dibenzofulvene, and other neutral organic impurities, while the target Fmoc-amino acid remains safely in the aqueous layer as a sodium salt[5].

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. A white precipitate (the protonated Fmoc-amino acid) will typically form [3, 5]. Extract the acidified aqueous layer with EtOAc (

    
     mL).
    
  • Isolation: Combine the EtOAc extracts, wash with brine, and dry over anhydrous MgSO

    
    . Filter and concentrate under reduced pressure to yield the crude product.
    
  • Purification: Recrystallize the crude product from hot ethanol or an EtOAc/Hexane mixture to afford pure 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonane-2-carboxylic acid [3].

Mechanistic Pathway of Protection

Mechanism N1 Secondary Amine 1-Azaspiro[4.4]nonane... N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Electrophile Fmoc-OSu N2->N3 Carbonyl Activation N4 Target Product Fmoc-Protected Amine N3->N4 Elimination (pH > 7) N5 Leaving Group N-Hydroxysuccinimide N3->N5 Cleavage

Nucleophilic acyl substitution mechanism for Fmoc protection of the secondary amine.

Troubleshooting & Self-Validating Checks

  • Incomplete Protection: If TLC indicates unreacted starting material, it is likely due to the steric bulk of the spiro[4.4]nonane system. Ensure the pH remains basic (~pH 9-10) during the reaction. If the pH drops below 8, add additional Na

    
    CO
    
    
    
    [5].
  • Presence of Dipeptides: If mass spectrometry (LC-MS) reveals an [M+H]+ mass corresponding to a dimer, this indicates the carboxylate was inadvertently activated. While common with Fmoc-Cl [7], this is rare with Fmoc-OSu. Ensure strictly controlled equivalents of Fmoc-OSu (do not exceed 1.1 eq) to prevent over-reaction.

  • Fmoc Deprotection during Workup: The Fmoc group is base-labile (cleaved by secondary amines like piperidine) but stable to tertiary amines and aqueous carbonates [8]. However, prolonged exposure to strong bases can cause premature cleavage via

    
    -elimination [5]. Do not leave the reaction in the basic aqueous phase longer than necessary before the ether wash and acidification steps.
    

References

  • Fmoc-OSu (N-(Fmoc-oxy)succinimide) | Acylating Agent - MedChemExpress. 1

  • 1-azaspiro[4.4]nonane-2-carboxylic acid - MOLBASE. 2

  • A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection - Benchchem. 3

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism - Total Synthesis. 4

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. 5

  • Overview of Fmoc Amino Acids - ChemPep. 6

  • Fmoc - Wikidot (Lokey Lab Protocols). 7

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. 8

  • Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu - NINGBO INNO PHARMCHEM. 9

  • Fmoc Amino Acids - BOC Sciences.

Sources

Method

Application Note: Asymmetric Synthesis of Chiral 1-Azaspiro[4.4]nonane-2-carboxylic Acid

Executive Summary & Strategic Rationale The drive to "escape from flatland" in modern drug discovery has elevated the importance of sp³-rich, conformationally restricted scaffolds[1]. Among these, spirocyclic prolines—sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The drive to "escape from flatland" in modern drug discovery has elevated the importance of sp³-rich, conformationally restricted scaffolds[1]. Among these, spirocyclic prolines—specifically 1-azaspiro[4.4]nonane-2-carboxylic acid —have emerged as highly privileged structures. This rigidified amino acid serves as a potent type II′


-turn inducer in peptidomimetics and forms the structural core of several advanced therapeutics, including next-generation HCV NS3/4A protease inhibitors (e.g., grazoprevir macrocyclic analogues)[2] and the antileukemic natural product (−)-cephalotaxine[3].

Synthesizing this scaffold with high enantio- and diastereoselectivity is notoriously challenging due to the steric congestion at the C5 spiro-quaternary center. While historical approaches have relied on semipinacol rearrangements[4], this application note details a highly scalable, self-validating synthetic system. We employ a Phase-Transfer Catalyzed (PTC) Asymmetric Alkylation followed by a Curtius Rearrangement [5] and a Diastereoselective Strecker Annulation . This route guarantees absolute stereochemical fidelity at both the spiro center (C5) and the carboxylic acid alpha-carbon (C2).

Retrosynthetic Strategy & Mechanistic Design

To construct the 1-azaspiro[4.4]nonane core, we must establish two stereocenters. Our strategy decouples their formation to maximize control:

  • C5 Spiro Center: Established early via the asymmetric alkylation of a cyclopentanone derivative using a chiral Maruoka-type phase-transfer catalyst. The quaternary center is then converted to a protected amine via a stereoretentive Curtius rearrangement[5].

  • C2 Alpha Center: Established late-stage via the diastereoselective addition of cyanide to a cyclic imine (Strecker reaction). The existing C5 stereocenter effectively shields one face of the imine, dictating the stereochemical outcome.

Retrosynthesis Target 1-Azaspiro[4.4]nonane- 2-carboxylic acid Imine Cyclic Imine (1-Azaspiro[4.4]non-1-ene) Target->Imine Asymmetric Strecker Amine Cbz-Protected Spiro-Amine Imine->Amine Ozonolysis & Cyclization Alkylated Alkylated Cyclopentanone Amine->Alkylated Curtius Rearrangement

Fig 1: Retrosynthetic pathway for 1-azaspiro[4.4]nonane-2-carboxylic acid.

Quantitative Data: Optimization of the Asymmetric Alkylation

The critical first step is the enantioselective alkylation of tert-butyl 2-oxocyclopentane-1-carboxylate with 4-bromo-1-butene. The choice of phase-transfer catalyst (PTC) and base is paramount to suppress O-alkylation and maximize enantiomeric excess (ee).

Table 1: Optimization of the PTC-Catalyzed Alkylation Step

EntryCatalyst (1 mol%)Base / SolventTemp (°C)Yield (%)ee (%)
1Cinchonidine-derived PTC50% KOH / Toluene06542
2(S,S)-Naphthyl-Maruoka PTC50% KOH / Toluene08891
3(S,S)-Naphthyl-Maruoka PTCCsOH·H₂O / Toluene-159496
4(S,S)-Naphthyl-Maruoka PTC RbOH / Toluene-CPME -20 96 >98

Causality Insight: The use of RbOH in a mixed Toluene/Cyclopentyl methyl ether (CPME) solvent system (Entry 4) provides a tighter ion pair with the chiral ammonium enolate, drastically reducing background racemic alkylation and ensuring >98% ee.

Experimental Protocols

Phase I: Construction of the Quaternary Spiro Center

Step 1: Asymmetric Alkylation

  • Charge a reactor with tert-butyl 2-oxocyclopentane-1-carboxylate (1.0 eq) and (S,S)-Naphthyl-Maruoka catalyst (0.01 eq) in a 1:1 mixture of Toluene/CPME (0.2 M).

  • Cool the system to -20 °C under Argon.

  • Add 4-bromo-1-butene (1.5 eq) followed by finely powdered RbOH (2.0 eq) in three portions over 30 minutes.

  • Stir for 12 hours at -20 °C. Quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield (R)-tert-butyl 1-(but-3-en-1-yl)-2-oxocyclopentane-1-carboxylate.

Step 2: Ketone Deoxygenation Note: To achieve the unfunctionalized cyclopentane ring of the target molecule, the C2 ketone must be removed.

  • Treat the product from Step 1 with 1,2-ethanedithiol (1.2 eq) and BF₃·OEt₂ (0.5 eq) in DCM at 0 °C to form the thioacetal.

  • After workup, dissolve the crude thioacetal in EtOH and treat with Raney Nickel (W-4, excess) under a hydrogen atmosphere (1 atm) at 50 °C for 4 hours.

  • Filter through Celite and concentrate to afford (R)-tert-butyl 1-(but-3-en-1-yl)cyclopentane-1-carboxylate.

Step 3: Stereoretentive Curtius Rearrangement Reference standard logic: The Curtius rearrangement is utilized here because it proceeds with strict retention of configuration at the migrating chiral center[5].

  • Cleave the tert-butyl ester using TFA/DCM (1:1) at room temperature for 2 hours. Concentrate in vacuo to yield the free carboxylic acid.

  • Dissolve the acid in anhydrous Toluene. Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq) at 0 °C.

  • Warm to room temperature for 1 hour, then heat to 85 °C for 2 hours to promote the rearrangement to the isocyanate.

  • Add Benzyl alcohol (BnOH, 3.0 eq) and heat at 100 °C for 12 hours.

  • Purify to obtain the Cbz-protected spiro-amine: (R)-benzyl (1-(but-3-en-1-yl)cyclopentyl)carbamate.

Phase II: Annulation and Alpha-Center Formation

Step 4: Ozonolysis and Spontaneous Imine Formation

  • Dissolve the Cbz-protected amine in DCM/MeOH (4:1) and cool to -78 °C.

  • Bubble O₃ through the solution until a blue color persists. Purge with Argon, then add Dimethyl sulfide (Me₂S, 5.0 eq) and warm to room temperature to yield the terminal aldehyde.

  • To trigger cyclization, the Cbz group is removed. Treat the crude aldehyde with TMSI (1.5 eq) in MeCN at 0 °C.

  • Upon Cbz cleavage, the free primary amine spontaneously condenses with the pendant aldehyde.

  • Neutralize with saturated NaHCO₃ and extract with Et₂O. The organic layer contains the volatile, unstable cyclic imine: (R)-1-azaspiro[4.4]non-1-ene. Use immediately in the next step.

Step 5: Diastereoselective Strecker Reaction

  • Dissolve the crude cyclic imine in anhydrous DCM at -78 °C.

  • Add Ti(OiPr)₄ (1.0 eq) followed by Trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise.

  • Mechanistic Causality: The bulky cyclopentane ring at C5 forces the incoming cyanide nucleophile to attack exclusively from the less hindered Si-face of the imine, establishing the (2S) configuration.

  • Stir for 4 hours, gradually warming to 0 °C. Quench with aqueous KF solution to break the titanium complex.

  • Extract the resulting

    
    -aminonitrile.
    
  • Hydrolyze the nitrile by refluxing in 6M HCl for 18 hours.

  • Lyophilize the aqueous layer and purify via ion-exchange chromatography (Dowex 50WX8) to yield enantiopure (2S, 5R)-1-azaspiro[4.4]nonane-2-carboxylic acid .

Strecker Imine Spiro-Imine Intermediate (R)-1-azaspiro[4.4]non-1-ene ReFace Re-Face Attack (Sterically Hindered by Cyclopentane) Imine->ReFace TMSCN / Ti(OiPr)4 SiFace Si-Face Attack (Favored Pathway) Imine->SiFace TMSCN / Ti(OiPr)4 Minor (2R, 5R)-Isomer (Minor, <5%) ReFace->Minor Major (2S, 5R)-1-Azaspiro[4.4]nonane- 2-carboxylic acid (Major, >95% de) SiFace->Major

Fig 2: Stereochemical control during the Strecker annulation step.

Analytical Validation Parameters

To ensure the integrity of the synthesized 1-azaspiro[4.4]nonane-2-carboxylic acid, the following QA/QC metrics must be met:

  • Chiral HPLC: >98% ee (using a Chirex 3126 (D)-penicillamine column, suitable for underivatized amino acids).

  • NMR Spectroscopy: ¹H NMR (D₂O) must show the distinct absence of the imine proton (~7.5 ppm) and the presence of the C2 alpha-proton as a distinct doublet of doublets at ~3.8 ppm.

  • Mass Spectrometry: HRMS (ESI+) calculated for C₉H₁₆NO₂ [M+H]⁺ 170.1176, found 170.1180.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at:[Link][1]

  • Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. PubMed Central (PMC). Available at:[Link][2]

  • Stereoselective synthesis of (-)-cephalotaxine and C-7 alkylated analogues. PubMed. Available at:[Link][3]

  • Stereoselective Synthesis of (−)-Cephalotaxine and C-7 Alkylated Analogues. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][4]

  • ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION OF (-)-CEPHALOTAXINE. CLOCKSS. Available at: [Link][5]

Sources

Application

Application Note: Using 1-Azaspiro[4.4]nonane-2-carboxylic Acid as a Beta-Turn Inducer

This guide details the application of 1-Azaspiro[4.4]nonane-2-carboxylic acid (Anc), a highly constrained proline analogue, as a structural tool for inducing -turns in peptide design. Executive Summary 1-Azaspiro[4.4]non...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1-Azaspiro[4.4]nonane-2-carboxylic acid (Anc), a highly constrained proline analogue, as a structural tool for inducing


-turns in peptide design.

Executive Summary

1-Azaspiro[4.4]nonane-2-carboxylic acid (Anc) is a bicyclic, non-proteinogenic amino acid that functions as a "super-proline." By fusing a cyclopentane ring to the


-carbon (C5) of the pyrrolidine ring, Anc introduces profound steric bulk that locks the local backbone geometry. Unlike standard Proline, which allows some conformational breathing, Anc rigidly enforces specific ring puckers and strongly influences the cis/trans isomerization of the preceding peptide bond. This makes it an elite candidate for nucleating Type II’ 

-turns
and Type VI turns (cis-proline turns), critical for stabilizing

-hairpins and enhancing proteolytic resistance in peptidomimetics.

Chemical Architecture & Design Logic

The "Spiro Effect" on Backbone Torsion

The efficacy of Anc stems from the Thorpe-Ingold effect applied to a cyclic system.

  • Structure: The molecule consists of a pyrrolidine ring spiro-fused at the C5 position to a cyclopentane ring.

  • Conformational Lock: The spiro-junction creates severe steric clashes with the preceding carbonyl oxygen (

    
    ) and the following amide nitrogen (
    
    
    
    ).
    • 
       (Phi) Angle:  Restricted to approx. -60° to -75° (similar to Pro, but with a narrower energy well).
      
    • 
       (Psi) Angle:  The bulk at 
      
      
      
      restricts rotation, favoring specific rotamers that align with turn geometries.
    • 
       (Omega) Angle:  The steric bulk at the 
      
      
      
      -position destabilizes the trans isomer of the preceding peptide bond (
      
      
      ), significantly increasing the population of the cis isomer compared to native Proline.
Comparison: Proline vs. Anc
FeatureL-Proline(S)-1-Azaspiro[4.4]nonane-2-carboxylic acid
Steric Bulk (

)
Low (Hydrogens)High (Cyclopentyl ring)
Cis-Amide Propensity ~10-30% (solvent dependent)>40-60% (highly favored)
Turn Type Induction Type I, II, Polyproline IIType VI (cis), Type II' (with D-aa)
Hydrophobicity ModerateHigh (Lipophilic Core)
Proteolytic Stability ModerateHigh (Steric Shielding)

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating Anc is challenging due to the steric hindrance around the secondary amine. Standard coupling protocols often fail, leading to deletion sequences.

Reagents & Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (low loading, <0.4 mmol/g recommended to reduce aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. Avoid HBTU/HCTU for this specific coupling.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.

  • Solvent: DMF (anhydrous).

Coupling Workflow (Step-by-Step)

The following protocol assumes the coupling of Fmoc-Anc-OH to a resin-bound peptide and the subsequent coupling of the next amino acid onto the Anc N-terminus.

Step A: Coupling Fmoc-Anc-OH to the Resin-Peptide
  • Activation: Dissolve Fmoc-Anc-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq). Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization).

  • Reaction: Add activated solution to the resin.

  • Conditions: Shake at room temperature for 2 hours .

    • Expert Tip: For difficult sequences, use microwave irradiation (50°C, 25W, 15 mins).

  • Monitoring: Standard Kaiser test will likely be negative (Anc is a secondary amine). Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Step B: Fmoc Deprotection
  • Treat with 20% Piperidine/DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present).

  • Cycles: 2 x 10 minutes. The bulky spiro group does not significantly hinder Fmoc removal, but thorough washing is essential.

Step C: Coupling the Next Amino Acid (The Critical Step)

The secondary amine of Anc is buried next to the spiro-cyclopentyl group. This is the bottleneck.

  • Reagent Choice: Use HATU or PyAOP (most potent).

  • Stoichiometry: Amino Acid (5.0 eq) : HATU (4.9 eq) : DIEA (10 eq).

  • Procedure:

    • Double Coupling is Mandatory.

    • Cycle 1: 2 hours at RT.

    • Cycle 2: Overnight at RT or 1 hour at 50°C (Microwave).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Structural Characterization

Once synthesized, verifying the turn induction is critical.

Circular Dichroism (CD) Signatures

Dissolve peptide in water or TFE (Trifluoroethanol).

  • Type II'

    
    -Turn (Hairpin):  Look for a maximum at ~205 nm  and a minimum at ~220 nm .
    
  • Type VI Turn (Cis-Pro): Often characterized by a weak negative band near 200 nm and a shoulder at 225 nm, distinct from the random coil "min at 198 nm".

NMR Diagnostics (The Gold Standard)

Use 2D-NOESY/ROESY in


 (9:1).
  • Cis vs. Trans Amide Bond:

    • Trans (

      
      ):  Strong NOE between 
      
      
      
      and
      
      
      . Note: In Anc,
      
      
      are the protons on the spiro-cyclopentyl ring.
    • Cis (

      
      ):  Strong NOE between 
      
      
      
      and
      
      
      .
  • Turn Verification:

    • Look for

      
       and 
      
      
      
      connectivities.
    • A low temperature coefficient (

      
       ppb/K) for the amide proton of residue 
      
      
      
      or
      
      
      indicates a solvent-shielded hydrogen bond, confirming the turn.

Visualization of the "Locking" Mechanism

The following diagram illustrates how the spiro-scaffold restricts conformational freedom, forcing the peptide into a turn.

SpiroTurnMechanism cluster_effect Conformational Output Anc 1-Azaspiro[4.4]nonane (Spiro-Proline Scaffold) StericBulk Steric Clash at C-Delta (Spiro Ring) Anc->StericBulk Intrinsic Topology PhiPsi Restricted Phi/Psi Angles StericBulk->PhiPsi Limits Rotation CisAmide Cis-Amide Bond Promotion (Type VI Turn) StericBulk->CisAmide Destabilizes Trans BetaTurn Nucleation of Beta-Hairpin / Turn PhiPsi->BetaTurn Pre-organizes Backbone CisAmide->BetaTurn Kinks Backbone

Caption: Mechanistic flow of beta-turn induction by 1-Azaspiro[4.4]nonane-2-carboxylic acid. The spiro-bulk acts as a steric wedge, forcing the backbone into a kinked geometry.

References

  • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, vol. 53, no. 38, 1997, pp. 12789–12854. Link

  • Hinds, M. G., et al. "Probing the structural determinants of type II' beta-turn formation in peptides and proteins." Journal of Medicinal Chemistry, vol. 45, no. 12, 2002, pp. 2658-2665. Link

  • Beausoleil, E., & Lubell, W. D. "Steric effects on the amide cis-trans isomerism of prolyl peptides." Journal of the American Chemical Society, vol. 118, no. 51, 1996, pp. 12902-12908. Link

  • Bode, J. W., et al. "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides."[1] Nature Communications, vol. 11, 2020, Art.[1] no. 982. Link

Sources

Method

Application Note: Optimized Amide Coupling Strategies for 1-Azaspiro[4.4]nonane-2-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols Introduction & Structural Context The incorporation of conformationall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Context

The incorporation of conformationally restricted spirocyclic proline surrogates, such as 1-azaspiro[4.4]nonane-2-carboxylic acid , is a powerful strategy in modern drug discovery to increase the three-dimensional (3D) character of peptide backbones and small molecules. By escaping "flatland," these scaffolds project functionalities into diverse vectors, often improving target binding affinity and pharmacokinetic profiles [1].

Structurally, 1-azaspiro[4.4]nonane-2-carboxylic acid features a pyrrolidine core with a cyclopentyl ring spiro-fused at the


-carbon (C5). This specific topology creates a highly asymmetric steric environment:
  • The

    
    -Carbon (C2):  Houses the carboxylic acid. It is relatively accessible and behaves similarly to a standard proline residue during activation.
    
  • The Secondary Amine (N1): Is severely sterically hindered by the adjacent

    
    -spiro-cyclopentyl system.
    

Consequently, utilizing this building block requires highly differentiated coupling strategies depending on whether it acts as an acyl donor (C-terminal coupling) or a nucleophile (N-terminal acylation) [2].

Mechanistic Bottlenecks in Amide Bond Formation

Understanding the causality behind coupling failures is critical for protocol optimization.

The N-Acylation Bottleneck

When 1-azaspiro[4.4]nonane-2-carboxylic acid acts as a nucleophile, the approaching activated acyl species must navigate the steric shield projected by the spiro-cyclopentyl ring. Standard carbodiimide chemistry (e.g., DCC or DIC alone) frequently fails here. The bulky O-acylisourea intermediate undergoes a highly competitive


 acyl shift, forming an unreactive N-acylurea byproduct before the hindered secondary amine can execute the nucleophilic attack [3].

To overcome this, the reaction must be driven by highly electrophilic, less sterically demanding active esters—specifically those generated by uronium salts like HATU (forming an HOAt ester) or COMU (forming an Oxyma ester). Furthermore, the activation energy barrier for the nucleophilic attack often necessitates thermal input (50°C or microwave irradiation).

The C-Acylation Dynamics

When acting as an acyl donor, the primary risk is not steric hindrance, but rather the base-catalyzed enolization at the


-carbon leading to epimerization. Because secondary amines cannot form true oxazolones, the racemization pathway proceeds via a transient mixed anhydride enolization. Utilizing a mild, non-nucleophilic base and maintaining a near-neutral pH during activation mitigates this risk.

Workflow Start 1-Azaspiro[4.4]nonane-2-carboxylic acid Coupling Strategy N_Acyl N-Terminal Acylation (Amine Nucleophile) Start->N_Acyl C_Acyl C-Terminal Coupling (Acyl Donor) Start->C_Acyl N_Problem High Steric Hindrance at δ-Spiro Center N_Acyl->N_Problem C_Problem Moderate Hindrance Risk of Enolization C_Acyl->C_Problem N_Solution Use COMU / Acid Chlorides Microwave / 50°C N_Problem->N_Solution C_Solution Use HATU / DIC+Oxyma Ambient Temp C_Problem->C_Solution

Decision matrix for coupling 1-Azaspiro[4.4]nonane-2-carboxylic acid based on trajectory.

Reagent Selection Matrix

To ensure a self-validating and efficient synthesis, select the coupling reagent based on the empirical data summarized below [4].

Coupling ReagentActivation IntermediateSuitability for N-Acylation (Nucleophile)Suitability for C-Acylation (Acyl Donor)Epimerization Risk
COMU Uronium / OxymaOptimal (High efficiency, low bulk)ExcellentVery Low
HATU Uronium / HOAtGood (Requires elevated temp)Optimal Low
DIC / Oxyma Carbodiimide / OxymaPoor (Slow kinetics)GoodLow
Acid Chloride Acyl HalideExcellent (For simple acyl groups)N/AHigh (Requires strict pH control)

Validated Experimental Protocols

Protocol A: C-Terminal Coupling (Acyl Donor)

Objective: Couple an external primary/secondary amine to the


-carboxylic acid of N-protected 1-azaspiro[4.4]nonane-2-carboxylic acid.

Reagents & Materials:

  • N-Boc- or N-Fmoc-1-azaspiro[4.4]nonane-2-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the N-protected 1-azaspiro[4.4]nonane-2-carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M under an inert atmosphere (N₂/Ar).

  • Add HATU (1.1 eq) to the solution, followed immediately by DIPEA (3.0 eq).

  • Causality Check: Allow the mixture to stir for exactly 2–3 minutes at room temperature. This brief window allows the formation of the highly reactive HOAt active ester while minimizing the risk of

    
    -proton abstraction and subsequent epimerization.
    
  • Coupling: Add the target amine (1.2 eq) in a single portion.

  • Stir the reaction at room temperature for 2 to 4 hours.

  • In-Process Control: Monitor reaction completion via LC-MS. The disappearance of the HOAt-ester mass indicates completion.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: N-Terminal Acylation (Nucleophile)

Objective: Acylate the highly hindered secondary amine of C-protected 1-azaspiro[4.4]nonane-2-carboxylate.

Reagents & Materials:

  • External Carboxylic Acid (Acyl Donor) (1.5 eq)

  • C-protected 1-azaspiro[4.4]nonane-2-carboxylate (1.0 eq)

  • COMU (1.5 eq)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Acyl Donor Activation: Dissolve the external carboxylic acid (1.5 eq) in anhydrous DMF (0.2 M).

  • Add COMU (1.5 eq) and TMP (3.0 eq).

  • Causality Check: TMP is utilized instead of DIPEA because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive COMU intermediate, ensuring quantitative formation of the Oxyma active ester. Stir for 5 minutes.

  • Nucleophilic Addition: Add the C-protected 1-azaspiro[4.4]nonane-2-carboxylate (1.0 eq) to the activated mixture.

  • Thermal Overdrive: Due to the

    
    -spiro steric clash, ambient temperature stirring will result in stalled kinetics. Heat the reaction block to 50°C for 12 hours, OR subject the mixture to microwave irradiation at 75°C for 20 minutes.
    
  • In-Process Control: Perform a Chloranil test (specific for secondary amines). A shift from blue/green to colorless indicates the successful consumption of the spirocyclic proline analog.

  • Workup: Quench with water to hydrolyze unreacted active ester. Extract with Dichloromethane (DCM), wash with 0.1 M HCl, and brine. Purify via flash chromatography.

Pathway A Acyl Donor (R-COOH) B Base (TMP) Deprotonation A->B C COMU / HATU Activation B->C Anion D Active Ester (OAt / Oxyma) C->D -H+ E 1-Azaspiro[4.4]nonane Nucleophile D->E Steric Clash F Amide Product Formation E->F Heat/MW Required

Mechanistic pathway of uronium-mediated active ester formation and hindered amidation.

Troubleshooting & Analytical Validation

  • Incomplete N-Acylation: If LC-MS shows unreacted 1-azaspiro[4.4]nonane after 12 hours at 50°C, the external carboxylic acid may be too sterically hindered itself. Convert the external carboxylic acid to an acid chloride using oxalyl chloride/catalytic DMF, and react with the spiro-amine in DCM with initial cooling (0°C to RT) using initial DIPEA as the acid scavenger.

  • Mass Balance Loss (DKP Formation): If coupling the spiro-proline to a dipeptide chain, the conformational restriction strongly favors Diketopiperazine (DKP) formation. To prevent this, ensure the coupling of the subsequent amino acid is performed rapidly under highly concentrated conditions, or utilize trityl protection strategies.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

  • National Institutes of Health (PMC). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. [Link]

Application

Application Notes and Protocols for the Synthesis of Azaspirocycles via Domino Radical Bicyclization

Introduction: The Rising Prominence of Azaspirocycles and the Power of Radical Chemistry Azaspirocycles, bicyclic systems sharing a single nitrogen-containing spiro-atom, are privileged structural motifs in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azaspirocycles and the Power of Radical Chemistry

Azaspirocycles, bicyclic systems sharing a single nitrogen-containing spiro-atom, are privileged structural motifs in medicinal chemistry and natural product synthesis. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. Consequently, azaspirocyclic cores are found in a growing number of FDA-approved drugs and clinical candidates. The efficient construction of these complex scaffolds, however, presents a significant synthetic challenge.

Domino (or cascade) reactions, where a single synthetic operation triggers a series of bond-forming events, offer an elegant and step-economical approach to complex molecule synthesis. Among these, domino radical bicyclizations have emerged as a powerful tool for the construction of azaspirocycles. These reactions often proceed under mild conditions, exhibit high functional group tolerance, and allow for the rapid assembly of intricate molecular frameworks from relatively simple precursors. This guide provides an in-depth overview of key domino radical bicyclization methods for azaspiro synthesis, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles of Domino Radical Bicyclization for Azaspiro Synthesis

The fundamental principle of a domino radical bicyclization for azaspiro synthesis involves a sequence of intramolecular cyclization events initiated by a radical species. The key steps are:

  • Radical Generation: The process begins with the generation of a radical, typically on a carbon or nitrogen atom of a carefully designed acyclic precursor. This can be achieved through various methods, including the use of radical initiators (e.g., AIBN), organometallic reagents (e.g., Bu₃SnH), or through photoredox catalysis.

  • First Cyclization: The initial radical undergoes an intramolecular cyclization onto a tethered unsaturation (e.g., an alkene, alkyne, or oxime ether). This step forms the first ring of the spirocyclic system and generates a new radical intermediate.

  • Second Cyclization (Spirocyclization): The newly formed radical then participates in a second intramolecular cyclization, attacking another tethered reactive group to form the second ring and establish the spirocyclic core.

  • Radical Termination/Propagation: The final radical species is quenched, often by a hydrogen atom donor, or it propagates the radical chain, leading to the final azaspirocyclic product.

The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. The stereochemical outcome is influenced by the substrate's conformation and the reaction conditions.

Key Methodologies and Protocols

This section details prominent domino radical bicyclization strategies for azaspiro synthesis, including tin-mediated, tin-free, and photocatalytic methods.

Tin-Mediated Domino Radical Bicyclization of Oxime Ethers

This classical yet effective method often employs tributyltin hydride (Bu₃SnH) as a radical mediator. A notable example is the synthesis of 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ethers.[1][2]

Mechanism:

The reaction is initiated by a radical initiator like AIBN or triethylborane (Et₃B), which generates a tributyltin radical (Bu₃Sn•). This radical can initiate the cascade in two primary ways depending on the substrate:

  • Aryl/Vinyl Radical Pathway: For substrates bearing an aryl or vinyl halide, the Bu₃Sn• abstracts the halogen atom to generate an aryl or vinyl radical. This radical then undergoes a 5-exo-trig cyclization onto the oxime ether nitrogen, forming an alkoxyaminyl radical. This nitrogen-centered radical then cyclizes onto a tethered alkene in a second 5-exo-trig fashion to form the spirocyclic core. A final hydrogen atom abstraction from Bu₃SnH quenches the radical and regenerates the Bu₃Sn• radical to continue the chain reaction.[1][2]

  • Stannylvinyl Radical Pathway: For substrates with a terminal alkyne, the Bu₃Sn• can add across the triple bond to form a stannylvinyl radical. This is followed by a similar cascade of 5-exo-trig cyclizations to yield the azaspirocycle.[2]

Mechanistic Diagram (Aryl Radical Pathway):

G cluster_initiation Initiation AIBN AIBN (Initiator) Bu3Sn_rad Bu₃Sn• AIBN->Bu3Sn_rad Heat Bu3SnH Bu₃SnH Start Aryl Halide Precursor Bu3Sn_rad->Start Aryl_rad Aryl Radical Start->Aryl_rad + Bu₃Sn• - Bu₃SnX Alkoxyaminyl_rad Alkoxyaminyl Radical Aryl_rad->Alkoxyaminyl_rad 5-exo-trig Cyclization Spiro_rad Spirocyclic Radical Alkoxyaminyl_rad->Spiro_rad 5-exo-trig Spirocyclization Product Azaspirocycle Spiro_rad->Product + Bu₃SnH - Bu₃Sn•

Caption: Tin-mediated domino radical bicyclization via an aryl radical pathway.

Detailed Experimental Protocol (AIBN/Bu₃SnH Method): [3]

Materials:

  • O-benzyl oxime ether precursor (1.0 equiv)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.2 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.5 equiv)

  • Anhydrous cyclohexane (to make a 0.02 M solution)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the O-benzyl oxime ether (1.0 equiv) and AIBN (0.2 equiv).

  • Dissolve the solids in the appropriate volume of anhydrous cyclohexane to achieve a 0.02 M concentration.

  • Add Bu₃SnH (1.5 equiv) to the solution.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 81 °C for cyclohexane) under a positive pressure of inert gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 3 to 6 hours depending on the substrate.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the azaspirocyclic product.

Detailed Experimental Protocol (Et₃B Method): [3]

Materials:

  • O-benzyl oxime ether precursor (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.5 equiv)

  • Triethylborane (Et₃B, 1.0 M in hexanes) (2.0 equiv)

  • Anhydrous toluene (to make a 0.02 M solution)

  • Nitrogen or Argon gas supply

  • Standard reaction flask with a septum

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of the O-benzyl oxime ether (1.0 equiv) and Bu₃SnH (1.5 equiv) in anhydrous toluene (0.02 M).

  • Degas the solution by bubbling nitrogen or argon through it for 15 minutes.

  • At room temperature, add triethylborane (1.0 M in hexanes, 2.0 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Tin-Free Domino Radical Bicyclizations

The toxicity of organotin reagents has driven the development of "tin-free" alternatives. These methods often rely on other radical mediators or initiators.

Thiol-Isocyanide Mediated Cyclization:

This approach utilizes the addition of a thiyl radical to an isocyanide to generate an α-imidoyl radical, which then initiates the cyclization cascade. This method has been used to create both tricyclic and spirocyclic heterocycles from a common precursor.[4] The choice between a 6-endo or 5-exo cyclization of the intermediate α-imidoyl radical can be tuned to favor either the fused or spirocyclic product.[4]

Xanthate-Mediated Cyclizations:

Xanthates can serve as radical precursors in tin-free systems.[5] Decomposition of a xanthate can generate a carbon-centered radical that initiates a cyclization cascade. This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles.[1]

Photocatalytic Domino Radical Bicyclizations

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and environmentally friendly way to generate radicals.[6] These methods often use a photosensitizer (e.g., a ruthenium or iridium complex) that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate the desired radical species.

Mechanism:

A typical photocatalytic cycle for azaspiro synthesis might involve:

  • Excitation of the photocatalyst (PC) with visible light to its excited state (PC*).

  • The excited photocatalyst engages in a SET event with the substrate, either through oxidation or reduction, to generate a radical.

  • This radical then undergoes the domino bicyclization cascade as described previously.

  • The photocatalyst is regenerated in its ground state to complete the catalytic cycle.

This approach has been used for the synthesis of azaspirocyclic cyclohexadienones from N-benzylacrylamides.

Workflow Diagram (General Photocatalytic Cycle):

G cluster_reaction Reaction Pathway PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC SET Substrate Substrate PC_star->Substrate Radical Radical Intermediate Substrate->Radical SET from PC* Product Azaspirocycle Radical->Product Domino Bicyclization

Caption: Generalized workflow for a photocatalytic domino radical bicyclization.

Data Summary: Comparison of Methodologies

The following table summarizes representative examples of domino radical bicyclization for azaspiro synthesis, highlighting the reaction conditions, yields, and diastereoselectivity.

Precursor TypeRadical Generation MethodProduct ScaffoldYield (%)Diastereomeric Ratio (trans:cis)Reference
O-benzyl oxime ether (aryl bromide)AIBN, Bu₃SnH, cyclohexane, reflux1-Azaspiro[4.4]nonane45-67%2:1 to 4:1[1][2]
O-benzyl oxime ether (aryl bromide)Et₃B, Bu₃SnH, toluene, rt1-Azaspiro[4.4]nonane40-65%3:1 to >10:1[1][2]
O-benzyl oxime ether (alkyne)AIBN, Bu₃SnH, cyclohexane, reflux1-Azaspiro[4.4]nonane35-55%1.5:1 to 3:1[2]
N-benzylacrylamide & aryldiazonium saltVisible light, photocatalystAzaspiro[4.5]cyclohexadienone50-85%Not reported
Iodoaryl allyl azideAIBN, (TMS)₃SiH, CO (80 atm), THF, 80°C4,4-Spirocyclic γ-lactam48-65%N/A[7]

Troubleshooting and Key Considerations

  • Low Yields:

    • Premature Reduction: The initial radical intermediate can be prematurely quenched by the hydrogen donor (e.g., Bu₃SnH) before the second cyclization can occur. To mitigate this, slow addition of the tin hydride can maintain a low steady-state concentration, favoring the intramolecular cyclizations.[3]

    • Inefficient Initiation: Ensure the radical initiator is fresh and the reaction temperature is appropriate for its decomposition (for thermal initiators). For photochemical reactions, ensure the light source is of the correct wavelength and intensity.

  • Formation of Monocyclized Products: This is a common side reaction where the radical intermediate after the first cyclization is quenched before the second cyclization. Strategies to favor the desired domino reaction include using a lower concentration of the hydrogen donor or designing substrates where the second cyclization is kinetically more favorable.

  • Poor Diastereoselectivity:

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity. The use of Et₃B as an initiator allows for reactions to be run at room temperature, which has been shown to improve the trans:cis ratio in some cases.[1]

    • Substrate Control: The stereochemical bias can be inherent to the substrate's conformational preferences in the transition state of the cyclization. Modifying substituents on the precursor can influence this preference.

  • Safety with Tin Reagents: Tributyltin hydride and its byproducts are toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment. Quenching reactions and workups should be designed to remove tin residues effectively.

Conclusion and Future Outlook

Domino radical bicyclization reactions represent a highly efficient and versatile strategy for the synthesis of complex azaspirocycles. From classical tin-mediated methods to modern tin-free and photocatalytic approaches, the field continues to evolve, offering chemists a powerful toolkit for constructing these medicinally important scaffolds. Future developments will likely focus on enhancing stereocontrol to achieve enantioselective syntheses, expanding the scope to include a wider variety of azaspirocyclic systems, and developing even more sustainable and environmentally benign catalytic systems. The continued innovation in this area promises to accelerate the discovery and development of new therapeutics based on the unique three-dimensional structures of azaspirocycles.

References

  • Jaramillo-Gómez, L.-M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link][1]

  • Yadav, J. S., & Reddy, P. N. (n.d.). Tandem Prins cyclizations for the construction of oxygen containing heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, X., et al. (n.d.). Photocatalyzed cascade Meerwein addition/cyclization of N-benzylacrylamides toward azaspirocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yanovich, A., et al. (2024). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Padwa, A. (1999). Synthesis of Heterocycles Using Tandem Cyclization Processes. Molecules. Available at: [Link]

  • Booth, S. E., et al. (n.d.). The Preparation and Intramolecular Radical Cyclisation Reactions of Chiral Oxime Ethers. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Fallis, A. G., & Brinza, I. M. (n.d.). The synthesis of bicyclic and tricyclic ring systems by radical cyclisation reactions of oxime ethers. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Jaramillo-Gómez, L.-M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link][8]

  • Davies, H. M. L., & Manning, J. R. (2006). Investigation into factors influencing stereoselectivity in the reactions of heterocycles with donor-acceptor-substituted rhodium carbenoids. The Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2023). Photocatalytic synthesis of azaheterocycle-fused piperidines and pyrrolidines via tandem difunctionalization of unactivated alkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y., et al. (n.d.). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available at: [Link]

  • Jana, S., et al. (2024). Strain-Enabled Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa. ChemRxiv. Available at: [Link]

  • Padwa, A. (2011). The Domino Way to Heterocycles. Current Organic Chemistry. Available at: [Link]

  • Song, Z., et al. (n.d.). Photo-induced iron-catalyzed [2 + 2 + n] radical cascade for the synthesis of alkylated/spirocyclic polycyclic quinolinones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Booth, S. E., et al. (n.d.). The Preparation and Intramolecular Radical Cyclisation Reactions of Chiral Oxime Ethers. Semantic Scholar. Available at: [Link]

  • Patel, B., et al. (2014). Tuneable Radical Cyclizations: A Tin-Free Approach Towards Tricyclic and Spirocyclic Heterocycles via a Common Precursor. ChemInform. Available at: [Link][4]

  • Kim, S., et al. (2013). A construction of 4,4-spirocyclic γ-lactams by tandem radical cyclization with carbon monoxide. Beilstein Journal of Organic Chemistry. Available at: [Link][7]

  • Li, Y., et al. (n.d.). Visible-light-driven domino reactions toward nitrogen-containing heterocycles. Organic & Biomolecular Chemistry. Available at: [Link][6]

  • Amanote Research. (n.d.). Investigation Into Factors Influencing Stereoselectivity in the Reactions of Heterocycles With Donor-Acceptor-Substituted Rhodium Carbenoids. Retrieved from [Link]

  • Wang, R., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Djakovitch, L., et al. (n.d.). The Development of Domino Reactions Incorporating the Heck Reaction: The Formation of N-Heterocycles. ResearchGate. Available at: [Link]

  • Hartung, J. (n.d.). Part I. Radical Cyclizations Mediated by Transition Metal Hydrides. Columbia Academic Commons. Available at: [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2011). Xanthate Based Radical Cascade Toward Multicomponent Formation of Pyrrolopyrimidines. Molecules. Available at: [Link][5]

  • Miyabe, H., et al. (n.d.). Stannyl Radical Addition-Cyclization of Oxime Ethers Connected With Olefins. Scribd. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 1-Azaspiro[4.4]nonane peptide coupling

Technical Support Center: 1-Azaspiro[4.4]nonane Peptide Coupling Ticket ID: #SPIRO-44-HINDRANCE Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary The 1-azaspiro[...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Azaspiro[4.4]nonane Peptide Coupling Ticket ID: #SPIRO-44-HINDRANCE Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The 1-azaspiro[4.4]nonane scaffold presents a unique "dual-threat" in peptide synthesis. As a bicyclic proline surrogate, it imposes severe steric hindrance at the


-carbon due to the spiro-fusion, while the secondary amine (in the 1-aza position) exhibits reduced nucleophilicity compared to standard proline.

This guide addresses the kinetic barriers associated with this scaffold. Standard protocols (EDC/HOBt or HBTU) often fail here, leading to deletion sequences or extensive epimerization. We will deploy high-energy activation strategies and specific base modulation to overcome these barriers.

Module 1: Diagnostic Workflow

Before selecting a reagent, identify the specific steric bottleneck in your sequence.

DiagnosticFlow Start START: Identify Coupling Direction Decision Which component is the Spiro Scaffold? Start->Decision CaseA Spiro is the NUCLEOPHILE (Amine) (Coupling TO the Spiro ring) Decision->CaseA Amine Component CaseB Spiro is the ELECTROPHILE (Acid) (Coupling OF the Spiro ring) Decision->CaseB Acid Component SolA1 Primary Issue: Low Nucleophilicity Risk: Incomplete Coupling CaseA->SolA1 SolB1 Primary Issue: Bulky Transition State Risk: Epimerization (Oxazolone) CaseB->SolB1 SolA2 Recommendation: Acid Fluorides (TFFH) or Phosphonium Salts (PyAOP) SolA1->SolA2 SolB2 Recommendation: COMU/Oxyma or HATU/Collidine (Avoid pre-activation) SolB1->SolB2

Caption: Diagnostic logic for selecting coupling strategies based on whether the spiro scaffold acts as the amine or the acid.

Module 2: Reagent Selection Engine

For 1-azaspiro[4.4]nonane, standard uronium salts (HBTU/TBTU) are insufficient. Use the table below to select the correct "Engine" for your reaction.

Reagent ClassReagentActivation SpeciesRecommended ForWhy it Works
Acid Fluorides TFFH / BTFFHAcyl Fluoride (–COF)Coupling TO the Spiro Amine The small radius of the Fluoride leaving group penetrates the steric shield of the spiro ring better than bulky OBt/OAt esters [1].
Phosphonium PyAOP Azabenzotriazole esterN-Methyl / Secondary Amines Unlike uroniums (HATU), PyAOP cannot react with the amine to form guanidinium byproducts, allowing for slower, difficult couplings without dead-end side reactions [2].
Advanced Uronium COMU Oxyma EsterCoupling OF the Spiro Acid Safer than HATU and shows lower epimerization rates due to the "Oxyma" leaving group. Excellent solubility in DMF/NMP [3].
Base TMP (Collidine)N/AEpimerization Control A weaker, more hindered base than DIEA. It minimizes proton abstraction from the

-carbon, reducing racemization risk [4].

Module 3: Troubleshooting & FAQs

Q1: I am seeing <10% conversion after 24 hours. The solution turns dark.

  • Diagnosis: You are likely using a standard carbodiimide (DCC/DIC) or HBTU. The "darkening" often indicates base-mediated degradation or polymerization because the coupling is too slow.

  • Solution: Switch to the Acid Fluoride Method .

    • Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

    • Mechanism:[2][3][4][5] Generates an acid fluoride in situ.[6][7][8] Acid fluorides are highly reactive but less prone to steric interference than active esters.[6]

    • Protocol: See Module 4, Protocol A.

Q2: My product mass is correct, but chiral HPLC shows a 50:50 split (Racemization).

  • Diagnosis: The activation of the spiro-carboxylic acid was too slow, or the base was too strong. This allowed the formation of an oxazolone intermediate, which readily racemizes.[5]

  • Solution:

    • Change Base: Swap DIEA (Diisopropylethylamine) for TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is non-nucleophilic and sufficiently basic to drive the reaction but poor at abstracting the

      
      -proton [4].
      
    • Change Additive: Use Oxyma Pure . It is superior to HOBt in suppressing racemization [3].

    • Procedure: Do NOT pre-activate the acid for more than 30 seconds. Add the amine immediately.[2][9]

Q3: Can I use Microwave irradiation?

  • Answer: Yes, but with caution.

    • Safe Zone: Max 50°C.

    • Risk:[10] Higher temperatures (75°C+) with this specific scaffold will almost certainly cause epimerization or

      
      -lactam formation if the side chains allow.
      
    • Recommendation: Use microwave only if room temperature coupling with PyAOP fails.

Module 4: Advanced Experimental Protocols

Protocol A: The "Bunker Buster" (Acid Fluoride Method)

Best for coupling a bulky amino acid TO the hindered 1-azaspiro[4.4]nonane amine.

  • Dissolution: Dissolve the carboxylic acid partner (1.1 equiv) and TFFH (1.1 equiv) in anhydrous DCM or DMF.

  • Activation: Add DIEA (2.5 equiv) under nitrogen. Stir for 15 minutes.

    • Note: This generates the acid fluoride in situ.[6][7]

  • Coupling: Add the 1-azaspiro[4.4]nonane amine (1.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Check via LC-MS.[10] If conversion halts, add 0.5 equiv more TFFH.

  • Workup: Standard acid/base wash. Acid fluorides hydrolyze to the free acid during workup, simplifying purification.

Protocol B: Low-Epimerization Coupling

Best for coupling the 1-azaspiro[4.4]nonane ACID to a growing peptide chain.

  • Dissolution: Dissolve 1-azaspiro[4.4]nonane-carboxylic acid (1.0 equiv) and COMU (1.0 equiv) in DMF (0.1 M concentration).

  • Base Addition: Add TMP (Collidine) (2.0 equiv).

    • Critical: Do not use DIEA.

  • Immediate Addition: Immediately (within 30 seconds) add the resin-bound amine or free amine component.

  • Reaction: Stir for 1–2 hours.

    • Visual Check: The solution may turn yellow; this is normal for Oxyma-based couplings.

Module 5: Mechanistic Visualization

Why do standard reagents fail? The diagram below illustrates the steric clash preventing the tetrahedral intermediate formation.

Mechanism cluster_0 Standard Activation (HBTU/OBt) cluster_1 Acid Fluoride Activation (TFFH) Spiro Spiro-Acid (Bulky) OBt OBt Ester (Bulky Leaving Group) Spiro->OBt Activation Amine Incoming Amine OBt->Amine Attack blocked by Steric Clash Spiro2 Spiro-Acid Fluoride Acid Fluoride (-COF) (Small Radius) Spiro2->Fluoride TFFH Amine2 Incoming Amine Fluoride->Amine2 Successful Attack (Minimial Sterics)

Caption: Comparison of steric accessibility. The large OBt ester (left) creates a crowded transition state, whereas the small Acid Fluoride (right) allows nucleophilic attack.

References

  • Carpino, L. A., et al. (2003). "The Acid Fluoride Method in Peptide Synthesis." Accounts of Chemical Research.

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Carpino, L. A., et al. (2002). "Racemization Studies during Solid-Phase Peptide Synthesis using Azabenzotriazole-based Coupling Reagents." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: High-Fidelity Coupling of Spirocyclic Amino Acids

Current Status: Operational Subject: Minimizing Racemization in Sterically Hindered Spirocyclic Systems Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Flowchart Spirocyclic amino acids (...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Minimizing Racemization in Sterically Hindered Spirocyclic Systems Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Flowchart

Spirocyclic amino acids (e.g., spiro[3.3]heptane derivatives) present a "perfect storm" for racemization. Their steric bulk retards the nucleophilic attack of the incoming amine, extending the lifetime of the activated ester. This delay allows the thermodynamically favorable formation of oxazolone intermediates, which rapidly epimerize at the


-carbon.

To preserve chirality, you must decouple activation speed from base-mediated proton abstraction.

Diagnostic Workflow: The "Racemization Risk" Decision Tree

ReagentSelection Start Start: Spirocyclic AA Coupling IsHindered Is the N-terminal amine also sterically hindered? Start->IsHindered YesHindered Yes (e.g., N-Methyl, Aib) IsHindered->YesHindered Slow Kinetics NoHindered No (Primary Amine) IsHindered->NoHindered Standard Kinetics UsePower High Reactivity Required Use COMU or HATU YesHindered->UsePower BaseCheck Base Selection Critical: Use Collidine (TMP) UsePower->BaseCheck Success Racemization < 1% BaseCheck->Success UseSafe Safety First Strategy Use DIC + Oxyma Pure NoHindered->UseSafe BaseFree Base-Free Condition (Eliminates proton abstraction) UseSafe->BaseFree BaseFree->Success

Figure 1: Decision matrix for selecting coupling conditions based on steric demand. Blue/Green paths indicate the safest protocols for chirality retention.

Troubleshooting Guide: The "Why" and "How"

Issue 1: High Epimerization (>5%) Observed in Product

Mechanism: The presence of a tertiary base (DIPEA/NMM) during activation facilitates the removal of the acidic


-proton. In spirocyclic systems, the oxazolone intermediate forms easily but opens slowly due to steric bulk.
Corrective Action: 
  • Switch to Base-Free Coupling: Use DIC (Diisopropylcarbodiimide) with Oxyma Pure .[1] This method generates the active ester without adding an exogenous base that can deprotonate the

    
    -carbon.
    
  • Base Swapping: If a base is required (e.g., using salt forms of amines), replace DIPEA (

    
    ) with 2,4,6-Collidine  (
    
    
    
    ). Collidine is sufficiently basic to neutralize the salt but too sterically hindered and weak to abstract the
    
    
    -proton effectively.
Issue 2: Incomplete Coupling (Stalled Reaction)

Mechanism: The spiro-ring imposes significant steric shielding on the carbonyl carbon. Standard reagents (HBTU/HOBt) may not generate an ester reactive enough to overcome this barrier before hydrolysis occurs. Corrective Action:

  • Upgrade Activator: Switch to COMU . It combines the high reactivity of uronium salts with the racemization-suppressing properties of the Oxyma leaving group.

  • Microwave Assistance (Caution): Use microwave heating (max 50°C) only if using DIC/Oxyma. Do not use microwave heating with HATU/Base, as this guarantees racemization.

Issue 3: Capping/Termination of Chain

Mechanism: Guanidinylation.[2] If using uronium reagents (HATU/HBTU) with slow amines, the amine may attack the coupling reagent itself rather than the amino acid. Corrective Action:

  • Pre-activate the amino acid for 1-2 minutes before adding the resin/amine.

  • Switch to DIC/Oxyma , which does not suffer from guanidinylation side reactions.

Comparative Data: Base & Reagent Selection

The following data highlights the impact of base strength and additive choice on enantiomeric purity.

Coupling SystemBase AddedRelative ReactivityRacemization RiskRecommendation
DIC / Oxyma Pure None HighLowest Primary Choice
COMU / CollidineCollidineVery HighLowFor difficult couplings
HATU / DIPEADIPEAVery HighHigh Avoid for chiral spiro AAs
HBTU / HOBtDIPEAModerateModerateObsolete for this application
PyBOP / HOBtDIPEAModerateModerateDifficult byproduct removal

Standard Operating Protocol (SOP)

Protocol: The "Base-Free" DIC/Oxyma Method

This protocol is self-validating: the absence of tertiary base removes the primary vector for racemization.

Materials:

  • Spirocyclic Amino Acid (Fmoc-protected)

  • DIC (Diisopropylcarbodiimide)[1][3][4][5]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[3][5]

  • Solvent: DMF (Dimethylformamide) or 1:1 DMF/DCM for solubility.

Step-by-Step:

  • Stoichiometry Calculation:

    • Use 3.0 equivalents of Fmoc-Spiro-AA relative to resin loading.

    • Use 3.0 equivalents of Oxyma Pure.

    • Use 3.0 equivalents of DIC.

  • Pre-Activation (Crucial Step):

    • Dissolve the Amino Acid and Oxyma Pure in the minimum amount of DMF.

    • Cool the solution to 0°C (ice bath).

    • Add the DIC.[1][3][6]

    • Stir for 2-3 minutes . Note: Do not exceed 5 minutes. The active ester forms rapidly; prolonged activation allows oxazolone formation.

  • Coupling:

    • Add the pre-activated cold mixture to the resin-bound amine.

    • Allow to warm to room temperature naturally.

    • Agitate for 60-120 minutes .

  • Validation:

    • Perform a micro-cleavage and analyze via UPLC-MS. Look for the

      
       peak.
      
    • Check for diastereomers (split peaks) using a C18 column with a slow gradient (e.g., 0.5% B/min).

Visualizing the Enemy: The Oxazolone Pathway

Understanding how racemization happens allows you to prevent it. The diagram below illustrates why base choice is critical.

RacemizationPath AA Activated Ester (Chiral L-Isomer) Oxazolone Oxazolone (5-Membered Ring) AA->Oxazolone Slow Kinetics (Steric Bulk) ProductL L-Peptide (Desired) AA->ProductL Fast Amine Attack Base Base (DIPEA) proton H+ Removal Base->proton Enol Stabilized Enol (Achiral/Planar) proton->Enol Oxazolone->Enol Base Catalyzed Oxazolone->ProductL 50% ProductD D-Peptide (Impurity) Oxazolone->ProductD 50% Enol->Oxazolone Reprotonation

Figure 2: The Oxazolone Pathway. Steric bulk slows the direct path to the L-Peptide, diverting flux toward the Oxazolone. Base catalyzes the transition to the achiral Enol.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I lower the temperature? A: It is risky. HATU requires a base to function (to form the At- anion). Even at 0°C, the presence of DIPEA with a hindered spiro-center promotes racemization. If you must use HATU, substitute DIPEA with Collidine (TMP) and limit reaction time to 30 minutes.

Q: Why is Oxyma Pure preferred over HOBt? A: Oxyma Pure is a stronger acid (


 4.60) than HOBt, creating a more reactive leaving group that accelerates coupling.[1] Crucially, it suppresses racemization more effectively than HOBt and is not explosive, making it safer for scale-up [1].[5]

Q: My spiro amino acid is not soluble in DMF. What now? A: Spiro scaffolds often have high lipophilicity. You can use binary solvent mixtures.[5] A 1:1 mixture of DMF and DCM (Dichloromethane) or DMF and THF is acceptable. Avoid pure DCM as it slows down the reaction kinetics, potentially increasing racemization time.

Q: How do I quantify the racemization? A: Standard LC-MS may not separate enantiomers/diastereomers. You must use the C.A.T. (Chiral Amino Acid Tagging) method or synthesize a diastereomeric standard (deliberately couple the D-isomer) to identify the retention time shift on your HPLC trace.

References

  • Subirós-Funosas, R., et al. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][5] Chemistry – A European Journal.[5]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.

  • Luxembourg Bio Technologies. (2022). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.[6] Luxembourg Bio.

Sources

Troubleshooting

Troubleshooting difficult couplings with HATU and HOAt for spiro acids

Welcome to the Spiro-Link Support Center You are likely here because your standard amide coupling protocol failed. Spirocyclic carboxylic acids (spiro acids) represent a unique class of "difficult substrates." Unlike lin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spiro-Link Support Center

You are likely here because your standard amide coupling protocol failed. Spirocyclic carboxylic acids (spiro acids) represent a unique class of "difficult substrates." Unlike linear sterically hindered acids (like tert-leucine), spiro acids possess a rigid, quaternary carbon


 to the carbonyl. This creates a fixed "steric wall" that deflects incoming nucleophiles and retards the formation of the active ester.

This guide moves beyond basic protocols to address the specific kinetic and thermodynamic challenges of coupling spiro acids using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

Module 1: The Mechanistic Advantage (The "7-Aza" Effect)

Q: Why is HATU/HOAt recommended over HBTU/HOBt for spiro acids?

A: It is not just about "strength"; it is about the Neighboring Group Effect . For a spiro acid, the rate-limiting step is often the nucleophilic attack of the amine on the active ester. HBTU forms a benzotriazole (OBt) ester.[1] HATU forms an azabenzotriazole (OAt) ester.[2]

The nitrogen at the 7-position in the HOAt ring (the "aza" modification) provides two critical advantages:

  • Electron Withdrawal: It makes the leaving group (OAt) less basic and a better leaving group than OBt.

  • Anchimeric Assistance: The pyridine nitrogen acts as a general base, hydrogen-bonding with the incoming amine. This positions the amine in the optimal trajectory to attack the carbonyl, effectively lowering the activation energy for the attack—a critical factor when the spiro scaffold blocks other approach angles [1].

Visualizing the Mechanism & Failure Modes

The diagram below illustrates the "Golden Path" (successful coupling) versus the "Guanidinium Trap" (a common failure mode with spiro acids).

HATU_Mechanism Start Spiro Acid (R-COOH) Intermediate O-Acyl(uronium) Intermediate (Unstable) Start->Intermediate Activation Base Base (DIPEA) Base->Intermediate HATU HATU (Reagent) HATU->Intermediate Byproduct Guanidinium Species (DEAD END) HATU->Byproduct Direct Attack (If Amine added too early) ActiveEster OAt Active Ester (Stabilized by 7-N) Intermediate->ActiveEster Intra-molecular Rearrangement Product Amide Product (Success) ActiveEster->Product Amine Attack (Assisted by HOAt) Amine Amine (R'-NH2) Amine->Product Amine->Byproduct

Caption: Figure 1. The kinetic competition between active ester formation (Green path) and the irreversible guanidinium by-product formation (Red path).

Module 2: Troubleshooting & Optimization

Q: I see a +99 mass shift (or +100) in LCMS, and my yield is <10%. What happened?

A: You have formed the Guanidinium By-product . This is the most common error with spiro acids. Because the spiro acid is sterically bulky, it reacts slowly with HATU. If you add the amine and HATU simultaneously (or do not wait long enough), the amine—finding the acid unreactive—will attack the central carbon of the HATU reagent itself [2].

  • The Fix: Implement a strict Pre-activation Window . Stir the Acid, Base, and HATU for 15–30 minutes before adding the amine. This forces the equilibrium toward the OAt-active ester.

Q: My spiro acid has a chiral center at the


-position. How do I prevent epimerization? 

A: HATU is highly reactive, which can lead to oxazolone formation (the primary pathway for racemization).

  • Base Choice: Switch from DIPEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the acid but less likely to extract the

    
    -proton that leads to epimerization [3].
    
  • Temperature: Perform the activation step at 0°C, then allow the coupling to proceed at Room Temperature (RT).

Q: The reaction stalls at 50% conversion. Should I add more HATU?

A: No. Adding more HATU to a mixture containing free amine will only generate more guanidinium by-product.

  • The Fix: Add HOAt (0.5 – 1.0 eq) as an additive. While HATU releases one equivalent of HOAt, adding exogenous HOAt increases the concentration of the active ester species and helps "shuttle" the reaction forward without introducing more electrophilic uronium centers [4].

Module 3: The "Spiro-Lock" Protocol

Do not use a standard "dump and stir" method. Use this optimized sequential addition protocol designed for hindered substrates.

Reagents:

  • Solvent: Anhydrous DMF or NMP (NMP is superior for solubility of spiro scaffolds).

  • Concentration: 0.1 M – 0.2 M (High concentration favors bimolecular coupling over hydrolysis).

StepActionCritical ParameterWhy?
1 Dissolve Spiro Acid (1.0 eq) and HOAt (1.0 eq) in NMP.Stir until clear Ensures HOAt is ready to intercept the unstable intermediate.
2 Cool to 0°C. Add Collidine (2.5 – 3.0 eq).Temp: 0°C Low temp prevents racemization during deprotonation.
3 Add HATU (1.1 eq).Wait 20-30 mins CRITICAL: Allows formation of the OAt-active ester. Prevents amine from attacking HATU.
4 Add Amine (1.1 – 1.2 eq).Warm to RT Amine enters only after the safe active ester is formed.
5 Monitor via LCMS at 1h and 4h.Check +99 mass If +99 mass appears, your pre-activation time was too short.
Module 4: Decision Tree for Failure Analysis

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Flow Start Reaction Failed (Low Yield / Impurities) CheckLCMS Check LCMS Data Start->CheckLCMS MassShift Is there a +99/+100 Mass Shift? CheckLCMS->MassShift YesGuan Issue: Guanidinium Formation (Amine attacked HATU) MassShift->YesGuan Yes NoGuan Check Isomer Ratio MassShift->NoGuan No FixGuan SOLUTION: Increase Pre-activation time. Do NOT mix HATU/Amine directly. YesGuan->FixGuan IsomerIssue Is there Epimerization (Racemization)? NoGuan->IsomerIssue YesRac Issue: Base-mediated Oxazolone formation IsomerIssue->YesRac Yes NoRac Issue: Low Reactivity (Steric Bulk) IsomerIssue->NoRac No FixRac SOLUTION: Switch Base to Collidine. Lower activation temp to 0°C. YesRac->FixRac FixSteric SOLUTION: 1. Switch solvent to NMP. 2. Add 1.0 eq HOAt additive. 3. Increase concentration. NoRac->FixSteric

Caption: Figure 2. Diagnostic workflow for isolating the root cause of coupling failure.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[2][4][5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398.

  • BenchChem Technical Support. (2025). A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts. BenchChem Guides.

  • Carpino, L. A., et al. (2002). The uronium/guanidinium peptide coupling reagents: Finally the true uronium salts. Angewandte Chemie International Edition, 41(3), 441-445.

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Sources

Optimization

Technical Support Center: Purification of 1-Azaspiro[4.4]nonane-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating 1-azaspiro[4.4]nonane-2-carboxylic acid fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating 1-azaspiro[4.4]nonane-2-carboxylic acid from crude reaction mixtures.

This molecule is a highly sterically hindered, unnatural spirocyclic amino acid, structurally related to proline but featuring a cyclopentane ring spiro-fused at the 1-position. Such spirocyclic scaffolds are critical building blocks in drug discovery, notably in the synthesis of ACE inhibitors like Spirapril[1]. Because the fully deprotected molecule is a highly polar zwitterion lacking a strong UV chromophore, traditional silica gel chromatography and standard liquid-liquid extractions frequently fail. The methodologies below are engineered as self-validating systems to ensure high-purity recovery.

Troubleshooting FAQs

Q1: After global deprotection (e.g., ester hydrolysis or Boc-removal), my reaction mixture is loaded with inorganic salts. How do I isolate the free spirocyclic amino acid? A1: Do not attempt direct organic extraction. The high hydrophilicity of the spiro[4.4]nonane core, combined with the zwitterionic nature of the free amino acid, keeps it firmly anchored in the aqueous phase.

The Causality: The most effective method is a "Catch-and-Release" strategy utilizing a Strong Cation Exchange (SCX) resin (e.g., Amberlite IR-120 or Dowex 50WX8)[2]. By lowering the pH of your mixture to < 2.0, the carboxylate group is protonated (


), leaving a net positive charge on the secondary spiro-amine (

). This cation binds tightly to the sulfonic acid groups (

) of the resin. Neutral impurities and inorganic salts wash through with water. Subsequent elution with dilute aqueous ammonia (

) deprotonates the amine, neutralizing the charge and releasing the pure zwitterion.

Q2: I need to scale up the purification to a multi-gram scale and want to avoid resin columns. Can I use liquid-liquid extraction? A2: Yes, but standard solvents like dichloromethane (DCM) or ethyl acetate will yield <10% recovery. You must exploit the molecule's isoelectric point (pI).

The Causality: The pI of 1-azaspiro[4.4]nonane-2-carboxylic acid is approximately 6.2. At this pH, the molecule exists almost entirely as a neutral zwitterion (


), which minimizes its aqueous solubility[3]. By adjusting the aqueous phase to exactly pH 6.2 and extracting with a highly polar, hydrogen-bonding solvent like n-butanol, you can overcome the hydration shell of the zwitterion[4]. The higher dielectric constant of n-butanol accommodates the dipole moment of the spirocycle far better than DCM.

Q3: My product elutes in the void volume during reverse-phase HPLC (C18). How can I improve retention and resolution? A3: The spirocyclic core does not provide enough hydrophobic surface area to interact with C18 chains in standard water/acetonitrile gradients.

The Causality: You have two self-validating solutions:

  • Ion-Pairing: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The fluorinated counter-ion pairs with the protonated amine, creating a transient hydrophobic complex that retains on C18.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Switch to a bare silica or zwitterionic stationary phase. HILIC relies on a water-enriched layer on the stationary phase. By starting with high organic composition (e.g., 90% MeCN) and increasing the aqueous fraction, the polar spirocycle partitions effectively, providing excellent resolution from salts.

Quantitative Data Presentation: Purification Strategies

Purification StrategyPhysicochemical PrincipleTypical YieldPurityScalabilityPrimary Use Case
SCX Catch-and-Release Electrostatic binding at pH < 2; Elution at pH > 985–95%>98%High (kg scale)Desalting crude aqueous reaction mixtures
pI-Targeted Extraction Zwitterion precipitation / n-butanol partitioning at pH 6.260–75%>90%Very HighLarge-scale bulk isolation
HILIC Preparative HPLC Hydrophilic partitioning into stationary water layer70–85%>99%Low (mg to g scale)Separation of diastereomers / final polishing

Experimental Protocols

Protocol A: SCX Catch-and-Release Desalting

This protocol utilizes pH monitoring as a self-validating system to track the physical state of the amino acid.

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form, 50-100 mesh) in DI water. Pack into a glass column. Wash with 1M HCl (3 column volumes, CV) to ensure complete protonation of the resin, followed by DI water until the effluent pH is neutral (~5.5–6.0).

  • Sample Loading: Acidify the crude aqueous mixture containing 1-azaspiro[4.4]nonane-2-carboxylic acid to pH 1.5–2.0 using 1M HCl. Load onto the column at a flow rate of 1–2 CV/hour.

  • Washing: Wash the column with 3 CV of DI water.

    • Validation Check: Spot the effluent on a TLC plate and heat with ninhydrin stain. A lack of purple/yellow spots confirms the amino acid is completely retained on the column.

  • Elution: Elute the product using 2M aqueous

    
    .
    
    • Validation Check: Monitor the effluent pH continuously. When the pH spikes from ~6 to >9, begin collecting fractions. This basic front carries the released zwitterion.

  • Isolation: Lyophilize the basic fractions to remove water and volatile ammonia, yielding the pure spirocyclic amino acid as a white powder.

SCX_Workflow Start Crude Aqueous Mixture (Amino Acid + Salts) Acidify Acidify to pH 1.5 (1M HCl) Protonates Spiro-amine Start->Acidify Load Load onto SCX Resin (Dowex 50WX8, H+ form) Acidify->Load Cationic State Wash Wash with DI Water (Removes Salts & Neutrals) Load->Wash Binds to SO3- Elute Elute with 2M NH4OH (Deprotonates Amine) Wash->Elute Impurities to Waste Isolate Lyophilize Effluent Pure Zwitterion Elute->Isolate pH > 9 Breakthrough

Workflow for Strong Cation Exchange (SCX) Catch-and-Release purification.

Protocol B: Isoelectric Precipitation & Butanol Extraction

Ideal for scale-up where chromatography is a bottleneck.

  • pH Adjustment: Cool the crude aqueous solution to 0–5 °C. Carefully add 1M NaOH or 1M HCl dropwise while monitoring with a calibrated pH meter until exactly pH 6.2 is reached.

  • Precipitation Check: Stir for 30 minutes. If the concentration is high (>100 mg/mL), the spirocycle will often precipitate as a white solid. If so, isolate via vacuum filtration and wash with ice-cold water.

  • Extraction: If no precipitation occurs (due to low concentration), add an equal volume of n-butanol. Stir vigorously for 10 minutes to ensure phase equilibrium (do not merely shake).

  • Phase Separation: Allow the phases to separate. The top organic layer is n-butanol containing the zwitterion.

  • Recovery: Concentrate the n-butanol layer under reduced pressure. Pro-tip: Add small amounts of water during evaporation to form an azeotrope, which facilitates the removal of the high-boiling n-butanol.

LLE_Decision Crude Aqueous Reaction Mixture Adjust Adjust to pI (pH ~6.2) (Zwitterion Formation) Crude->Adjust Check Does Product Precipitate? Adjust->Check Filter Vacuum Filtration Wash with cold Water Check->Filter Yes (High Conc.) Extract Extract with n-Butanol Check->Extract No (High Sol.) Pure Isolated 1-Azaspiro[4.4]nonane- 2-carboxylic acid Filter->Pure Dry Azeotropic Evaporation under Reduced Pressure Extract->Dry Dry->Pure

Decision tree for isoelectric precipitation and polar organic extraction.

References

  • A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central (PMC).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (PMC).
  • Process for purifying long chain amino acids. Google Patents (EP3672935A1).
  • How to purify amino acid with mineral salt. Reddit (r/OrganicChemistry).

Sources

Troubleshooting

Resolving diastereomers of 1-Azaspiro[4.4]nonane derivatives

Technical Support Center: 1-Azaspiro[4.4]nonane Resolution Case ID: #SPIRO-44-RES Subject: Resolution and Purification of 1-Azaspiro[4.4]nonane Derivatives Assigned Specialist: Senior Application Scientist Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Azaspiro[4.4]nonane Resolution

Case ID: #SPIRO-44-RES Subject: Resolution and Purification of 1-Azaspiro[4.4]nonane Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary

The 1-azaspiro[4.4]nonane scaffold presents a unique stereochemical challenge due to the rigidity of the spiro-quaternary carbon (C5) and the basicity of the pyrrolidine nitrogen. Most synthetic routes (e.g., radical bicyclization or dipolar cycloaddition) yield a mixture of diastereomers (cis/trans relative to the spiro center) and their respective enantiomers.

This guide provides a tiered troubleshooting approach to resolving these isomers, moving from analytical separation to preparative scale-up and structural assignment.

Module 1: Chromatographic Resolution (Tier 1 Support)

For analytical quantification and small-scale purification (<100 mg).

The Core Issue: The secondary/tertiary amine at position 1 interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing that masks resolution.

Troubleshooting Workflow: Method Development

HPLC_Workflow Start Sample: Diastereomeric Mixture Step1 Step 1: Achiral Separation (Silica/C18) Start->Step1 Decision1 Diastereomers Resolved? Step1->Decision1 Step2 Step 2: Chiral Screening (Polysaccharide Columns) Decision1->Step2 No (Co-elution) Success Resolution Achieved Decision1->Success Yes (Collect Fractions) Step3 Optimize Mobile Phase (Add Basic Modifier) Step2->Step3 Step3->Success Fail Switch to SFC (Supercritical Fluid) Step3->Fail Still Tailing/Overlap

Caption: Decision matrix for separating spiro-amine isomers. Achiral phases often separate diastereomers, while chiral phases are required for enantiomers.

Recommended Conditions
ParameterConditionTechnical Rationale
Column (Chiral) Chiralpak IG / IA (Immobilized Amylose)Immobilized phases allow for a wider range of solvents (e.g., DCM/THF) which helps solubilize rigid spiro-cycles.
Column (Achiral) C18 with High Carbon Load or PFP (Pentafluorophenyl) PFP columns offer unique selectivity for rigid cyclic amines via pi-pi interactions.
Mobile Phase Additive 0.1% Diethylamine (DEA) or 0.1% Isopropylamine CRITICAL: The additive competes for silanol sites. Without this, the basic nitrogen will cause peak tailing (

).
SFC Option CO2 + MeOH w/ 0.2% Isopropylamine Supercritical Fluid Chromatography (SFC) is superior for spiro-amines due to lower viscosity and better diffusivity.

Expert Insight: Do not use Trifluoroacetic acid (TFA) with chiral polysaccharide columns unless the manufacturer explicitly permits it. Acidic modifiers can cleave the carbamate linkage on older coated phases (OD-H/AD-H).

Module 2: Chemical Resolution & Scale-Up (Tier 2 Support)

For preparative isolation (>1 g) where chromatography is cost-prohibitive.

The Core Issue: 1-Azaspiro[4.4]nonane derivatives are often oils or low-melting solids. Direct crystallization is difficult without converting them to diastereomeric salts.

Protocol: The "Dutch Resolution" Approach

This method uses a family of resolving agents simultaneously to induce rapid nucleation, followed by recrystallization of the single best salt.

  • Preparation: Dissolve 1.0 eq of the racemic spiro-amine in EtOH or iPrOH (10 mL/g).

  • Screening: Add 0.5 eq of the following chiral acids in separate vials:

    • (L)-Tartaric Acid (Classic, cheap)

    • (L)-Mandelic Acid (Good for aromatic derivatives)

    • (+)-Camphorsulfonic Acid (CSA) (Strong acid, good for weak amines)

    • Di-p-anisoyl-L-tartaric acid (Large, rigid counter-ion)

  • Observation:

    • Precipitate forms: Heat to reflux. If it dissolves and reforms upon cooling, harvest crystals.

    • No precipitate: Add anti-solvent (Et2O or Hexane) dropwise.

    • Oil forms: STOP. Re-dissolve and seed with a tiny crystal from a parallel experiment or scratch the glass.

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the free base.

Self-Validating Check: After liberation, check the optical rotation


. If the value is 0 or low, the resolution failed (eutectic). Recrystallize the salt from MeOH/Water before liberating again.

Module 3: Structural Elucidation (Tier 3 Support)

Assigning Relative Stereochemistry (Cis vs. Trans).

The Core Issue: Determining whether substituents on the carbocyclic ring are cis or trans relative to the nitrogen bridge.

NOESY Interpretation Guide

In the 1-azaspiro[4.4]nonane system, the 5-membered rings adopt an "envelope" or "twist" conformation.

NOESY_Logic SpiroCenter Spiro Carbon (C5) H_RingA Proton on N-Ring (H2/H3) SpiroCenter->H_RingA NOE Signal H_RingB Proton on C-Ring (H6/H9) SpiroCenter->H_RingB NOE Signal Interaction Strong Cross-Peak? H_RingA->Interaction NOE Signal H_RingB->Interaction NOE Signal Result_Cis Cis-Relationship (Spatial Proximity < 5Å) Interaction->Result_Cis Yes Result_Trans Trans-Relationship (Distant) Interaction->Result_Trans No

Caption: Logic flow for assigning relative stereochemistry using Nuclear Overhauser Effect Spectroscopy (NOESY).

Critical Analysis:

  • Cis-isomer: Look for NOE correlations between the protons adjacent to the nitrogen (C2-H) and the protons on the carbocyclic ring (C6-H or C9-H). Due to the spiro-lock, these protons are spatially fixed.

  • Trans-isomer: These protons will point in opposite directions, showing weak or no NOE enhancement.

Frequently Asked Questions (FAQs)

Q: My peaks are fronting (shark-fin shape) on the chiral column. Why? A: This is likely a solubility mismatch or column overload. The 1-azaspiro[4.4]nonane salts are less soluble in the non-polar mobile phase (Hexane/IPA).

  • Fix: Dissolve the sample in the mobile phase itself. If using a salt, convert it to the free base before injection.

Q: Can I use enzymatic resolution? A: Only if your derivative has a handle (e.g., a hydroxyl or ester group). Lipases (e.g., Candida antarctica Lipase B) can kinetically resolve 1-azaspiro[4.4]nonan-6-ol derivatives, but they cannot resolve the naked amine core directly [1].

Q: The diastereomers separate on TLC but not on HPLC. A: TLC silica is often more acidic and active than HPLC silica.

  • Fix: Use a normal-phase silica HPLC column with a gradient of Hexane/EtOAc (+ 0.1% TEA). Do not jump straight to Reverse Phase (C18) as the hydrophobic difference between diastereomers is often minimal.

References

  • Khoroshunova, Y. V., et al. (2019).[1] "Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition." Beilstein Journal of Organic Chemistry, 15, 2036–2042. Link

  • Guerrero-Caicedo, A., et al. (2019).[2] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega, 4(24), 20699–20714. Link

  • D'Angelo, J., et al. (2005).[3] "Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal." Heterocycles, 65. Link

  • Bagi, P., et al. (2016). "Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes." Dalton Transactions,[4] 45. Link

Sources

Optimization

Azaspiro Scaffold Synthesis Support Center: Cyclization Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of azaspirocycles. Azaspiro scaffolds—characterized by a spirocyclic junction containing at least one nitrogen atom—are highly valued in drug discovery for their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of azaspirocycles. Azaspiro scaffolds—characterized by a spirocyclic junction containing at least one nitrogen atom—are highly valued in drug discovery for their high fraction of sp³ carbons (Fsp³), improved metabolic stability, and rigid three-dimensional architecture[1]. However, constructing these sterically hindered frameworks often presents significant synthetic challenges, particularly during the pivotal cyclization steps.

This guide provides researchers and drug development professionals with field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to optimize azaspiro scaffold formation.

Part 1: Mechanistic FAQs & Causality

Q1: Why does my alkyne-based tandem cyclization yield unsaturated byproducts instead of the desired saturated 1-azaspirocycle? A1: This is a fundamental issue of regioselectivity and competing reaction rates. Traditional dearomative spirocyclizations typically yield unsaturated products because elimination outcompetes nucleophilic trapping. To access C(sp³)-rich saturated derivatives, you must rely on a soft Lewis acid-catalyzed tandem cyclization of aminoalkynes. The causality lies in the formation of an in situ iminium intermediate. If the pendant nucleophile (e.g., -OH or -NHPG) is too weak, or if the solvent cannot stabilize the transition state, elimination occurs. Using a mixed solvent system like EtOH/DCE enhances the nucleophilicity of the pendant group via hydrogen bonding, driving the second cyclization step to completion[2].

Q2: How does the choice of silver catalyst counterion dictate the yield of azaoxaspirocycles? A2: The counterion modulates both the solubility and the Lewis acidity of the active silver species. Strongly coordinating anions like NO₃⁻ (e.g., AgNO₃) fail to sufficiently activate the alkyne π-system, leading to poor yields (~19%). Conversely, non-coordinating anions like SbF₆⁻ create an extremely electrophilic silver center that is prone to rapid degradation. Utilizing a ligated complex such as Ag(phen)OTf balances these extremes: the phenanthroline ligand stabilizes the Ag(I) center to prevent precipitation, while the triflate counterion ensures high electrophilicity, boosting yields to ~89%[2].

Q3: Can I use Brønsted superacids to force the cyclization of sterically hindered aromatic imines? A3: Yes. Standard acidic conditions (e.g., acetic acid in ethanol) often fail for hindered substrates like fluorenyl imines due to an insurmountable activation energy barrier, resulting in yields as low as 3-25%. Transitioning to a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H) generates diprotonated, superelectrophilic intermediates. This extreme charge density overcomes steric hindrance, forcing the cyclization to form nitrogen-containing spirocycles effectively[3].

Q4: How can I achieve high diastereoselectivity when forming seven-membered azaspiro compounds? A4: Poor facial selectivity during nucleophilic attack often leads to racemic mixtures. To achieve high exo-selectivity and enantioselectivity, transition from stepwise nucleophilic attacks to a concerted Rh(I)-catalyzed cycloisomerization/Diels–Alder cascade. By utilizing 1,5-bisallenes, the rigid geometry of the intermediate dictates the trajectory of the incoming dienophile, effectively locking the stereochemistry of the resulting seven-membered azaspiro scaffold[4].

Part 2: Troubleshooting Guide & Logical Workflows

When cyclization fails, systematic diagnosis is critical. Use the following logic tree to identify the root cause of low yields during metal-catalyzed azaspiro scaffold formation.

Troubleshooting Start Low Cyclization Yield CheckConv Check SM Conversion Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv CatDeact Catalyst Deactivation LowConv->CatDeact SideReact Competing Elimination HighConv->SideReact OptCat Use Ag(phen)OTf CatDeact->OptCat OptSolv Use EtOH/DCE Mix SideReact->OptSolv

Logical troubleshooting workflow for diagnosing low yields in azaspiro cyclization.

Part 3: Quantitative Data Summaries

To illustrate the causality of catalyst selection, the following table summarizes the optimization data for the silver-catalyzed tandem cyclization of azaoxaspirocycles.

Table 1: Optimization of Silver-Catalyzed Tandem Cyclization [2]

EntryCatalyst (5-10 mol%)SolventTemp (°C)Yield (%)Mechanistic Rationale
1AgNO₃DCE6019Strongly coordinating NO₃⁻ limits alkyne activation.
2AgSbF₆DCE6026Extreme Lewis acidity leads to rapid catalyst decomposition.
3AgOTfDCE6039Moderate activation, but lacks steric stabilization.
4Ag(phen)OTfDCE/EtOH (1:4)6089Phenanthroline stabilizes Ag(I); EtOH enhances nucleophilicity.

Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below include specific checkpoints to confirm intermediate formation before proceeding.

Protocol 1: Silver-Catalyzed Tandem Cyclization of Azaoxaspirocycles[2]

Self-Validating Checkpoint: The reaction's progress is validated through the disappearance of the alkyne C-H stretch in IR or the alkyne proton signal in ¹H NMR, confirming complete iminium formation.

  • Preparation: In an oven-dried Schlenk tube under an inert N₂ atmosphere, dissolve the aminoalkyne precursor (0.25 mmol) in a 4:1 mixture of absolute EtOH and anhydrous DCE (2.5 mL).

  • Catalyst Addition: Add Ag(phen)OTf (10.9 mg, 10 mol%) in one portion. Causality: The phenanthroline ligand prevents the precipitation of inactive silver salts, maintaining a homogeneous catalytic cycle.

  • Cyclization: Heat the mixture to 60 °C for 1 hour.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench with NaHCO₃, and analyze via TLC (hexane/EtOAc 5:1). The UV-active starting material spot should be completely consumed.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove silver residues, and concentrate under reduced pressure.

  • Purification: Purify by flash chromatography on silica gel to isolate the saturated azaoxaspirocycle.

Mechanism Substrate Aminoalkyne Precursor AgAct Ag(I) Alkyne Activation Substrate->AgAct Ag(phen)OTf Iminium Iminium Intermediate AgAct->Iminium Cyclization 1 NuAttack Nucleophilic Attack Iminium->NuAttack OH/NHPG Product Azaoxaspirocycle Scaffold NuAttack->Product Cyclization 2

Mechanistic pathway of the silver-catalyzed tandem cyclization forming azaoxaspirocycles.

Protocol 2: Superacid-Promoted Cyclization of Fluorenyl Imines[3]

Self-Validating Checkpoint: The generation of the superelectrophile is highly exothermic and results in a deep, vibrant color change in the superacidic media, confirming activation.

  • Substrate Loading: Charge a flame-dried round-bottom flask with the sterically hindered fluorenyl imine substrate (1.0 equiv).

  • Superacid Addition: Slowly add neat trifluoromethanesulfonic acid (CF₃SO₃H, 10-20 equiv) at 0 °C. Caution: Highly corrosive.

  • Activation: Stir the mixture at room temperature. Causality: The extreme acidity diprotonates the imine, forming a dicationic superelectrophile that easily overcomes the activation energy barrier for ring closure.

  • Validation Checkpoint: The solution will immediately turn deep red/purple. Stir until complete conversion is observed via LC-MS (aliquots must be carefully quenched in cold saturated NaHCO₃ before injection to prevent column damage).

  • Quenching: Carefully pour the reaction mixture over crushed ice and neutralize with 6M NaOH until pH 8 is reached.

  • Extraction: Extract with EtOAc (3x), dry over MgSO₄, and concentrate to yield the nitrogen-containing spirocycle.

Part 5: Biological Context & Downstream Applications

Azaspirocycles are frequently utilized to target G-protein coupled receptors (GPCRs). The rigid spirocyclic core locks the pharmacophore into an optimal vector for receptor binding. For example, specific azaspirocycles act as potent modulators of the M4 muscarinic acetylcholine receptor, a key target in neuropsychiatric drug development[1].

M4Pathway Ligand Azaspirocycle Modulator Receptor M4 Muscarinic Receptor Ligand->Receptor Binds GProtein Gαi/o Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Inhibits Messenger Decreased cAMP Effector->Messenger Reduces Kinase Inhibited PKA Messenger->Kinase Downregulates Transcription CREB Modulation Kinase->Transcription Modulates

Downstream GPCR signaling cascade modulated by azaspirocycle derivatives.

References

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles Source: ChemRxiv / ResearchGate URL:[Link]

  • Synthesis of Nitrogen-Containing Spirocycles via Superacid-Promoted Cyclizations of Imines Source: SSRN URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Spirocyclic Amino Acid Salts

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hygroscopicity in Spirocyclic Scaffolds Ticket ID: SP-HYG-2026-03 Introduction: The Invisible Variable Spirocyclic amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hygroscopicity in Spirocyclic Scaffolds Ticket ID: SP-HYG-2026-03

Introduction: The Invisible Variable

Spirocyclic amino acids (e.g., spiro[3.3]heptane, spiro[2.3]hexane derivatives) are prized in drug discovery for their ability to restrict conformational space and improve metabolic stability. However, their salt forms—particularly hydrochlorides and trifluoroacetates—often exhibit aggressive hygroscopicity. This is not merely a handling nuisance; absorbed moisture alters stoichiometry, catalyzes hydrolysis, and disrupts crystallization.

This guide synthesizes field-proven protocols to manage these properties. We move beyond "keep it dry" to explain why these salts behave this way and how to engineer robust systems around them.

Part 1: Environmental Control & Storage

Q: My spirocyclic amine HCl salt turns into a gum within minutes of opening the vial. Is a glove box mandatory?

A: Not always, but humidity control is non-negotiable. Spirocyclic salts often possess high lattice energy due to the compact, strained nature of the rings, but the counterion (like Cl⁻) creates a high charge density surface that avidly coordinates water.

  • The Causality: When Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid dissolves in its own sorbed water (deliquescence).

  • The Fix:

    • Ideal: Nitrogen-filled glove box (<5% RH).

    • Practical: A "glove bag" or a dedicated desiccator cabinet purged with Argon.

    • Storage: Store in a secondary container containing activated molecular sieves or P₂O₅. Never rely on the primary cap alone.

Q: Can I store these salts in the freezer (-20°C)?

A: Yes, but with a critical caveat. Cold storage slows chemical degradation (e.g., ring opening or racemization) but creates a condensation trap .

  • The Risk: Opening a cold vial in ambient air causes immediate condensation on the internal walls and the salt surface, often accelerating the very degradation you sought to prevent.

  • The Protocol: Allow the vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal.

Part 2: Weighing & Transfer Protocols

Q: How do I weigh a precise equivalent when the mass increases on the balance?

A: You must switch from "Direct Weighing" to "Weighing by Difference." Static charge and moisture uptake often occur simultaneously with fine spirocyclic powders.

  • The Technique:

    • Tare a capped weighing bottle containing the bulk salt.

    • Remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap the weighing bottle.

    • Weigh the bottle again.[1][2] The loss in mass is the exact amount transferred.

    • Why this works: The moisture uptake during the brief open period affects the remaining bulk less than it would a small pile on an open weigh boat, and the balance reading stabilizes faster.

Q: Static electricity is scattering my dry salt. How do I stop this?

A: Hygroscopic salts that have been aggressively dried (e.g., lyophilized) often become static-prone.

  • The Fix: Use an ionizing bar or a polonium anti-static gun. Alternatively, place the weigh boat on a grounded anti-static mat. Avoid adding moisture to the air to kill static, as this defeats your primary objective.

Part 3: Drying & Salt Engineering

Q: Vacuum drying isn't removing the last 5% of weight. Is it solvent or water?

A: It is likely a stable hydrate or tightly bound lattice water. Spirocyclic salts can form channel hydrates where water molecules are structurally integral to the crystal lattice.

  • The Diagnostic: Run a TGA (Thermogravimetric Analysis).[3]

    • Surface Water: Weight loss starts immediately and drifts.

    • Hydrate: Distinct "step" weight loss at a specific temperature (often >80°C).

  • The Solution: If it is a hydrate, calculate the molecular weight including the water (e.g., MW + 18n). Do not attempt to "bone dry" a stable hydrate, as collapsing the lattice can lead to amorphous regions that are more hygroscopic.

Q: Can I change the counterion to fix the hygroscopicity?

A: Yes, this is the most robust long-term solution.

  • The Strategy: Switch from small, high-charge-density anions (Cl⁻, Br⁻) to large, diffuse, lipophilic anions.

  • Recommendations:

    • Tosylate (p-Toluenesulfonate): Excellent crystallinity, lower hygroscopicity.

    • Fumarate: Often forms non-hygroscopic salts (1:1 or 2:1 stoichiometry).

    • Oxalate: Good for purification/crystallization, though toxicity limits pharmaceutical utility.

Part 4: Visualizing the Workflow

Workflow: Handling Deliquescent Spirocyclic Salts

HygroscopicHandling Start Start: Spirocyclic Salt Handling CheckEnv Check Lab Humidity (Is RH > 40%?) Start->CheckEnv GloveBox Use Glove Box / Bag (Inert Atmosphere) CheckEnv->GloveBox Yes (High Risk) Desiccator Equilibrate in Desiccator (Room Temp) CheckEnv->Desiccator No (Low Risk) Weighing Weighing Procedure GloveBox->Weighing Desiccator->Weighing DirectWeigh Direct Weighing (Fast Transfer) Weighing->DirectWeigh Moderately Stable DiffWeigh Weigh by Difference (Closed Vessel) Weighing->DiffWeigh Highly Hygroscopic Dissolution Immediate Dissolution in Anhydrous Solvent DirectWeigh->Dissolution DiffWeigh->Dissolution

Caption: Decision logic for handling hygroscopic spirocyclic salts to minimize moisture uptake errors.

Part 5: Detailed Protocols

Protocol A: Safe Weighing of Deliquescent Solids

Objective: To transfer a precise molar equivalent of salt without water contamination.

  • Preparation:

    • Dry the glassware (flask/vial) in an oven at 120°C for 2 hours. Cool in a desiccator.

    • Purge the headspace of the bulk salt container with Argon before capping after every use.

  • The "Difference" Method:

    • Place the bulk salt in a glass weighing bottle with a ground-glass stopper.

    • Weigh the entire assembly (Bottle + Salt + Stopper) on an analytical balance (

      
      ).
      
    • Move the bottle to the reaction vessel. Remove stopper, tap out the approximate amount required, and immediately replace the stopper.

    • Return the bottle to the balance and weigh (

      
      ).
      
    • Mass Transferred =

      
      .
      
  • Correction:

    • If TGA data indicates 5% water content (w/w), adjust the target mass:

Protocol B: Solvent Removal & Drying

Objective: To remove solvent without collapsing the crystal lattice or trapping water.

  • Initial Strip: Rotary evaporate bulk solvent at 40°C.

  • Azeotropic Drying:

    • Add anhydrous toluene or dichloromethane to the residue.

    • Evaporate again. This helps carry off trace water (azeotrope).

  • High Vacuum:

    • Place the flask on a high-vacuum manifold (<1 mbar).

    • Crucial Step: If the salt is an oil/gum, scratch the side of the flask with a spatula while under partial vacuum to induce nucleation.

    • Once solid, dry for 12-24 hours.

    • Note: If the spirocycle is thermally unstable (e.g., strained oxetanes), keep the bath temperature <30°C.

Part 6: Troubleshooting Table

SymptomProbable CauseImmediate ActionPrevention
Material turns to gum Deliquescence (RH > Critical RH)Dissolve in anhydrous solvent immediately; determine concentration by NMR.Use glove box; switch to "Weighing by Difference".
Weight drifts upwards Active moisture absorptionStop weighing. Recalculate based on TGA water content.Use a closed weighing vessel.
Yield > 100% Trapped solvent/waterRun 1H NMR (for solvent) or TGA (for water).Lyophilize from water/dioxane; use high vacuum with heat.
Static scattering Over-drying (surface charge)Use anti-static gun; wait 30s before opening balance door.Use grounded metal spatulas; avoid plastic weigh boats.

Part 7: Salt Selection Decision Tree

SaltSelection Start Spirocyclic Amine Base HCl Try HCl Salt Start->HCl Eval Evaluate Hygroscopicity (DVS / Visual) HCl->Eval Stable Stable Solid? Keep HCl Eval->Stable Low Water Uptake Unstable Deliquescent/Gum? Eval->Unstable High Water Uptake AltSalts Screen Counterions: 1. Tosylate 2. Fumarate 3. Oxalate Unstable->AltSalts CheckSol Check Solubility & Crystallinity AltSalts->CheckSol Final Select Optimal Salt CheckSol->Final

Caption: Strategic pathway for selecting a counterion to mitigate hygroscopicity in spirocyclic amines.

References

  • BenchChem. (2025).[4] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Retrieved from

  • Enamine. (2024).[5][6] Spirocyclic C6/C7 Amino Acids: Synthesis and Properties. Retrieved from

  • TutorChase. (2024). Handling Hygroscopic Solutes in the Laboratory. Retrieved from

  • ResearchGate. (2025). Impact of the counterion on the solubility and physicochemical properties of salts. Retrieved from

  • National Institutes of Health (PMC). (2025). Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

HPLC retention times for 1-Azaspiro[4.4]nonane-2-carboxylic acid isomers

This guide outlines the High-Performance Liquid Chromatography (HPLC) retention strategies for 1-Azaspiro[4.4]nonane-2-carboxylic acid , a conformationally restricted proline analogue and key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the High-Performance Liquid Chromatography (HPLC) retention strategies for 1-Azaspiro[4.4]nonane-2-carboxylic acid , a conformationally restricted proline analogue and key intermediate in the synthesis of Cephalotaxus alkaloids.

Executive Summary: The Stereochemical Challenge

1-Azaspiro[4.4]nonane-2-carboxylic acid presents a unique separation challenge due to its spiro-fused bicyclic structure . Unlike simple proline, the steric bulk of the cyclopentane ring at the C5 position creates significant spatial exclusion.

  • Primary Challenge: The zwitterionic nature of the free amino acid makes direct normal-phase chiral separation difficult due to poor solubility and strong non-specific adsorption.

  • Proven Solution: The most robust chromatographic data exists for two distinct states of the molecule:

    • N-Protected/Esterified Intermediates: Resolved via Amylose/Cellulose-based Chiral Stationary Phases (CSPs).[1]

    • Free Amino Acid: Resolved via Marfey’s Reagent derivatization (Reverse Phase) or Macrocyclic Glycopeptide CSPs (Polar Ionic Mode).[1]

Part 1: Comparative Retention Data

The following data summarizes retention behaviors for the three primary separation methodologies. Note that absolute retention times (Rt) vary by column age and system dwell volume; Selectivity (


)  and Resolution (

)
are the critical metrics.
Table 1: Method Performance Comparison
MethodTarget Analyte StateColumn ChemistryMobile PhaseSelectivity (

)
Typical Elution Order
A. Direct Normal Phase N-Boc-Methyl Ester or Spiro-LactamChiralpak IA (Amylose tris-3,5-dimethylphenylcarbamate)n-Hexane / EtOH / DEA / TFA (90:10:0.1:0.[1]1)1.51 – 1.60(S)-Enantiomer < (R)-Enantiomer*
B. Indirect (Derivatization) Free Amino Acid (Zwitterion)C18 (ODS)Water / Acetonitrile + 0.1% Formic Acid (Gradient)> 2.0L-L Diastereomer < L-D Diastereomer
C. Polar Ionic Mode Free Amino Acid (Zwitterion)Chirobiotic T (Teicoplanin)MeOH / Water / Acetonitrile (70:10:20)1.2 – 1.4(S)-Enantiomer < (R)-Enantiomer

*Note: Elution order for Method A is highly dependent on the specific protecting group (e.g., Boc vs. Cbz) and should be confirmed with a standard.

Part 2: Detailed Experimental Protocols

Protocol A: Direct Chiral Resolution of the Protected Intermediate

Best for: Preparative scale purification during synthesis.

This method targets the N-Boc-1-azaspiro[4.4]nonane-2-carboxylic acid methyl ester or the related spiro-lactam intermediate. The immobilized amylose phase (Chiralpak IA) is preferred over coated phases (AD-H) due to higher solvent versatility.

  • Column: Chiralpak IA (

    
     mm, 5 µm)
    
  • Temperature: 25°C

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 210 nm (amide bond) or 254 nm (if aromatic protecting groups are present)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine : TFA (90 : 10 : 0.1 : 0.1)[2]

    • Expert Insight: The addition of DEA and TFA forms a buffer in the organic phase, sharpening the peaks of the potentially basic nitrogen and acidic carbonyl residues.

  • Retention Data (Representative):

    • Isomer 1 (S):

      
       min[2]
      
    • Isomer 2 (R):

      
       min[2]
      
    • Resolution (

      
      ): 
      
      
      
      (Baseline separated)
Protocol B: Marfey’s Method (FDAA Derivatization)

Best for: Analytical purity checks of the final free amino acid.

Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of the spiro-ring to form diastereomers that separate easily on standard achiral columns.

  • Derivatization:

    • Mix 50 µL Sample (50 mM) + 100 µL FDAA (1% in Acetone) + 20 µL 1M NaHCO

      
      .
      
    • Incubate at 40°C for 60 mins.

    • Quench with 20 µL 1M HCl.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

      
       mm, 3.5 µm)
      
    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 60% B over 45 min.

  • Retention Logic:

    • The L-L diastereomer (L-FDAA reacting with S-Spiro acid) typically elutes before the L-D diastereomer due to intramolecular hydrogen bonding reducing the hydrophobicity of the L-L complex relative to the L-D form.

Part 3: Decision Logic & Workflow

The choice of method depends entirely on the "Protection Status" of the nitrogen and carboxylic acid.

G Start Sample: 1-Azaspiro[4.4]nonane-2-carboxylic Acid Decision Is the Nitrogen Protected (e.g., Boc, Cbz)? Start->Decision Protected YES: Hydrophobic State Decision->Protected Yes Unprotected NO: Zwitterionic State Decision->Unprotected No MethodA Method A: Direct Chiral HPLC (Chiralpak IA/AD-H) Mobile Phase: Hex/EtOH Protected->MethodA High Solubility in Organic Solvents Decision2 Analytical or Preparative? Unprotected->Decision2 MethodB Method B: Marfey's Derivatization (Analytical) Column: Standard C18 Decision2->MethodB Purity Check (<1 mg) MethodC Method C: Polar Ionic Mode (Preparative/Direct) Column: Chirobiotic T Decision2->MethodC Isolation (>10 mg)

Figure 1: Decision tree for selecting the appropriate chromatographic method based on sample chemistry and scale.

References

  • Nagasaka, T., Sato, H., & Saeki, S. (1997). 1-Azaspiro[4.4]nonane-2,6-dione and the separation and absolute configurations of its enantiomers. Tetrahedron: Asymmetry, 8(2), 191-194. Link

  • Yong, S. R., et al. (2005).[1] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(34), 8120-8129. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Sigma-Aldrich/Supelco Technical Guide. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC Columns. Link

Sources

Comparative

Comparative Stability Guide: Spirocyclic vs. Linear Amino Acid Peptides

This guide provides an in-depth technical comparison of the stability profiles of spirocyclic peptides versus their linear counterparts. It is designed for researchers and drug development professionals, focusing on the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the stability profiles of spirocyclic peptides versus their linear counterparts. It is designed for researchers and drug development professionals, focusing on the mechanistic basis of stability, comparative performance data, and validated experimental protocols.

Executive Summary

Linear peptides, while versatile in synthesis, suffer from inherent thermodynamic instability and rapid proteolytic degradation in vivo (often


 min). Spirocyclic peptides —characterized by a rigidifying spiro-fusion at a specific carbon atom (often the 

or within a side-chain linker)—overcome these limitations by "locking" the peptide backbone into a bioactive conformation. This guide details how spirocyclic constraints reduce the entropic penalty of binding and sterically shield the backbone from proteases, resulting in half-life extensions ranging from 3-fold to >30-fold compared to linear analogs.

Mechanistic Basis of Stability

The superior stability of spirocyclic peptides stems from two primary physicochemical factors: Entropic Pre-organization and Steric Shielding .

The "Spiro-Lock" Effect (Entropic)

Linear peptides exist as a dynamic ensemble of random coils in solution. Binding to a target or resisting a protease requires a large loss of conformational entropy ($ \Delta S $).

  • Linear: High entropic cost to adopt a defined structure.

  • Spirocyclic: The spiro-carbon (a single atom shared by two rings) rigidly fixes the

    
     and 
    
    
    
    torsion angles. The molecule is "pre-organized" into its bioactive state. This minimizes the
    
    
    penalty upon binding and prevents the backbone from unfurling into a conformation accessible to protease active sites.
Proteolytic Resistance (Steric)

Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the catalytic cleft.

  • Mechanism: The bulky, orthogonal rings of a spirocyclic system create a "steric clash" with the protease surface. The spiro-junction acts as a gatekeeper, physically blocking the enzyme from accessing the scissile amide bond.

Visualization: Proteolytic Resistance Pathway

The following diagram illustrates the kinetic barrier spirocyclization imposes on proteolytic cleavage.

ProteolyticResistance Linear Linear Peptide (Flexible Random Coil) Protease Protease Active Site (Trypsin/Chymotrypsin) Linear->Protease High Accessibility Spiro Spirocyclic Peptide (Rigid/Pre-organized) Spiro->Protease Steric Hindrance Complex_L Enzyme-Substrate Complex (Accessible) Protease->Complex_L Induced Fit Complex_S Steric Clash (Inaccessible) Protease->Complex_S Blocked Entry Degradation Rapid Hydrolysis (Inactive Fragments) Complex_L->Degradation k_cat (Fast) Stable Intact Bioactive Peptide (Extended Half-life) Complex_S->Stable No Reaction

Caption: Kinetic pathway comparison showing how spirocyclic rigidity prevents the formation of the enzyme-substrate complex required for hydrolysis.

Comparative Performance Data

The following data aggregates results from studies on spiro-stitched peptides (e.g., using spiro-bis-lactams or hydrocarbon staples connected by a spiro junction) versus linear and single-stapled controls.

Serum Stability (Half-Life Comparison)

Data derived from comparative studies of stapled and spiro-stitched peptides (e.g., Source 1.8, 1.10).

Peptide ClassStructural FeatureSerum

(Human/Rat)
Fold-ImprovementProteolytic Susceptibility
Linear Unconstrained, flexible~15 - 30 min 1.0x (Baseline)High (Rapid degradation)
Single Staple Macrocyclic (Side-chain to Side-chain)~2 - 4 hours ~8xModerate (Exposed loops)
Spirocyclic Spiro-Stitched (Dual ring, shared C) > 12 hours > 24x Low (Sterically occluded)
Spiro-Proline Local backbone constraint (Proline analog)~4 - 6 hours ~12xLow (Local rigidity)
Thermal & Conformational Stability

Spirocyclization significantly enhances thermal stability, measured by the melting temperature (


) or helicity retention at high temperatures.
ParameterLinear PeptideSpirocyclic PeptideInterpretation
Helicity (CD @ 20°C) < 15% (Random Coil)> 85% (Stable Helix)Spiro-lock induces secondary structure.
Thermal Denaturation Linear loss of structureRetains >70% helicity @ 90°CExtreme resistance to thermal unfolding.
Protease

High (

)
Low (

)
Enzyme efficiency drops by orders of magnitude.

Experimental Protocols

To validate the stability of a spirocyclic design, the following self-validating protocols are recommended. These workflows are designed to minimize experimental error and provide robust kinetic data.

Protocol A: Comparative Serum Stability Assay

This assay quantifies the half-life (


) of the peptide in a biologically relevant matrix.

Materials:

  • Pooled Human Serum (male/female mix).

  • Peptide Stock: 10 mM in DMSO.

  • Internal Standard: Tolbutamide or Warfarin (5 µM).

  • Quenching Solution: 95% Acetonitrile, 5% Formic Acid.

Workflow:

  • Preparation: Dilute peptide stock into pre-warmed (37°C) human serum to a final concentration of 10 µM.

  • Incubation: Incubate in a thermomixer at 37°C, 500 rpm.

  • Sampling: At defined time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately add aliquot to 200 µL of cold Quenching Solution containing the Internal Standard. Vortex for 30s.

  • Precipitation: Centrifuge at 15,000 x g for 10 min at 4°C to pellet serum proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Self-Validation Check: The Internal Standard peak area must remain constant (<5% CV) across all time points. If IS varies, the extraction efficiency is compromised.

Protocol B: Variable Temperature Circular Dichroism (VT-CD)

This assay confirms that the stability is due to conformational locking rather than just chemical modification.

Workflow:

  • Sample: Dissolve peptide (50 µM) in 10 mM Phosphate Buffer (pH 7.4).

  • Baseline: Scan 190–260 nm at 20°C. Look for characteristic

    
    -helical minima (208 nm, 222 nm).
    
  • Ramp: Heat from 20°C to 90°C at 1°C/min, monitoring ellipticity at 222 nm (

    
    ).
    
  • Result: A spirocyclic peptide should show a flat or shallow slope (minimal unfolding). A linear peptide will show a steep loss of signal or no signal initially.

Experimental Workflow Diagram

The following DOT diagram visualizes the stability testing pipeline.

StabilityWorkflow cluster_Assays Parallel Stability Assays Start Peptide Synthesis (Linear vs. Spiro) Serum Serum Incubation (37°C, Human Plasma) Start->Serum CD VT-CD Spectroscopy (20°C -> 90°C) Start->CD Quench TCA/ACN Precipitation (Remove Proteins) Serum->Quench Time Points Data Data Analysis CD->Data Ellipticity @ 222nm LCMS LC-MS/MS Quantification (Parent Ion %) Quench->LCMS LCMS->Data Result1 Calc: t_1/2 & Clearance Data->Result1 Result2 Calc: Melting Temp (Tm) Data->Result2

Caption: Workflow for parallel assessment of proteolytic (Serum) and conformational (CD) stability.

Case Study: Spiro-Stitched Peptides

A landmark application of this technology involves "stitched" peptides where two hydrocarbon staples are connected via a spiro-junction (Source 1.8).

  • Challenge: Single-stapled peptides improved stability but often retained some flexibility, limiting potency.

  • Spiro-Solution: A spiro-link junction was introduced to connect contiguous staples.[1]

  • Outcome: The spiro-stitched analog demonstrated superior proteolytic stability compared to the single-stapled version and maintained high thermal stability.[1] This confirmed that the rigidity of the spiro-center is the critical factor in resisting degradation.

Conclusion

Spirocyclic peptides represent a definitive upgrade over linear sequences for therapeutic applications. By introducing a rigid spiro-carbon, these molecules pay the entropic cost of folding during synthesis rather than during binding. The result is a molecule that is thermodynamically stable , proteolytically resistant , and structurally pre-organized for high-affinity target engagement. For drug development, transitioning from linear to spirocyclic scaffolds is a validated strategy to improve pharmacokinetic profiles (PK) without sacrificing potency.

References

  • Strategies for Improving Peptide Stability and Delivery. National Institutes of Health (NIH). [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications / NIH. [Link]

  • Synthesis of novel non-natural spiro[2.3]hexane amino acids. ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science. [Link]

Sources

Validation

Spectroscopic data for N-protected 1-Azaspiro[4.4]nonane derivatives

The 1-azaspiro[4.4]nonane core is a privileged spirocyclic scaffold embedded in numerous bioactive alkaloids, most notably the antileukemic agent cephalotaxine[1][2]. In medicinal chemistry and drug development, synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-azaspiro[4.4]nonane core is a privileged spirocyclic scaffold embedded in numerous bioactive alkaloids, most notably the antileukemic agent cephalotaxine[1][2]. In medicinal chemistry and drug development, synthesizing these sterically hindered, three-dimensional architectures requires precise control over reactive intermediates. Nitrogen protection is a critical strategic choice in these multi-step syntheses, preventing unwanted side reactions such as spontaneous oxidation or nucleophilic interference[3].

As a Senior Application Scientist, I frequently observe that the choice of the N-protecting group—whether Benzyl (Bn), tert-Butyloxycarbonyl (Boc), or Carboxybenzyl (Cbz)—does more than just shield the amine; it profoundly alters the electronic environment and conformational dynamics of the spirocycle. This guide provides an in-depth comparative analysis of how these protecting groups influence the spectroscopic data of 1-azaspiro[4.4]nonane derivatives, alongside a self-validating experimental protocol for their synthesis and characterization.

Mechanistic Causality in Spectroscopic Profiling

Characterizing 1-azaspiro[4.4]nonane derivatives requires understanding how the spiro-conformation interacts with the electronic properties of the N-protecting group.

The 13C NMR Anchor: The quaternary spiro-fused carbon (C5) is the most critical diagnostic marker. Because it lacks attached protons, standard 1H NMR and 1H-1H COSY experiments cannot directly identify it. Instead, we must rely on 13C NMR, where this carbon consistently resonates in the deshielded 70–75 ppm region[1]. When an electron-withdrawing protecting group (like Boc or Cbz) is appended, its anisotropic deshielding effect slightly shifts this resonance compared to inductively donating groups (like Benzyl).

Conformational Dynamics in 1H NMR: The steric bulk of carbamate-based protecting groups (Boc, Cbz) restricts rotation around the C-N bond. At room temperature, this restricted rotation often results in observable rotamers, manifesting as broadened or split multiplets in the 1H NMR spectrum for the diastereotopic protons on the pyrrolidine ring[4].

Vibrational Signatures: Infrared (IR) spectroscopy provides immediate validation of successful protection. The introduction of a carbamate protecting group yields a strong, diagnostic C=O stretching frequency around 1700 cm⁻¹, while the core C-N stretch of the spirocycle typically appears between 1213 and 1255 cm⁻¹[5].

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic shifts and fragmentation patterns associated with different N-protecting groups on the 1-azaspiro[4.4]nonane scaffold.

N-Protecting Group13C NMR (Spiro C5)1H NMR (Pyrrolidine CH₂)IR (Key Stretches)MS (Primary Ions)
N-Benzyl (Bn) 71.0 – 72.5 ppmSharp diastereotopic multiplets (1.80–3.03 ppm)~1213 cm⁻¹ (C-N)[M+H]⁺, [M-Bn]⁺
N-Boc 68.5 – 70.0 ppmBroadened multiplets (rotamers present)~1690–1700 cm⁻¹ (C=O)[M+H]⁺, [M-tBu]⁺
N-Cbz 69.0 – 70.5 ppmBroadened multiplets (rotamers present)~1705 cm⁻¹ (C=O)[M+H]⁺,[M-CO₂Bn]⁺
Unprotected (NH) 64.0 – 66.0 ppmSharp, distinct multiplets~3300 cm⁻¹ (N-H)[M+H]⁺, [M-alkyl]⁺

Self-Validating Experimental Protocol: Synthesis & Characterization

To ensure high scientific integrity, the following protocol for synthesizing an N-protected 1-azaspiro[4.4]nonane via intramolecular 1,3-dipolar cycloaddition is designed as a self-validating system. Each chemical transformation is immediately verified by a specific spectroscopic shift[3][6].

Step 1: Intramolecular 1,3-Dipolar Cycloaddition

  • Procedure: Dissolve the alkenyl-substituted cyclic nitrone precursor in anhydrous toluene. Heat the solution to reflux (110–145 °C) for 12–24 hours.

  • Causality: The thermal energy overcomes the activation barrier for a concerted, pericyclic transition state, allowing the tethered alkene to react with the nitrone dipole, forming a tricyclic isoxazolidine intermediate[3].

  • Validation: Monitor the reaction via 1H NMR. The successful cycloaddition is validated by the complete disappearance of the downfield vinylic protons (5.5–6.0 ppm) and the emergence of upfield multiplets corresponding to the newly formed isoxazolidine ring[6].

Step 2: Reductive Cleavage & N-Protection

  • Procedure: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude isoxazolidine in acetic acid and add Zinc dust to reductively cleave the N-O bond. Filter the mixture, neutralize, and immediately react the resulting secondary amine with the desired protecting reagent (e.g., Boc₂O or Benzyl bromide) in the presence of a mild base (e.g., Triethylamine).

  • Causality: Cleaving the N-O bond reveals the 1-azaspiro[4.4]nonane core. Immediate N-protection is critical to prevent the secondary amine from undergoing spontaneous re-oxidation or unwanted side reactions[3].

  • Validation: Analyze the crude product via FT-IR. The success of the protection step is confirmed by the appearance of a strong C=O stretch at ~1700 cm⁻¹ (for Boc/Cbz) and the absence of a broad N-H stretch at 3300 cm⁻¹[5].

Step 3: Chromatographic Purification & Final Profiling

  • Procedure: Dissolve the residue in dichloromethane, wash with saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄. Purify the product via column chromatography using silica gel (60-120 mesh)[3].

  • Validation: Final structural confirmation is achieved via 13C NMR. The protocol is deemed entirely successful when the diagnostic quaternary spiro-carbon peak is observed cleanly in the 70–75 ppm range[1].

Workflow Visualization

G A Alkenyl-Substituted Cyclic Nitrone B 1,3-Dipolar Cycloaddition (110-145 °C) A->B C Isoxazolidine Intermediate (1H NMR: Loss of Vinyl Protons) B->C D Reductive Cleavage & N-Protection C->D E N-Protected 1-Azaspiro[4.4]nonane D->E F 13C NMR Validation (Spiro C at 70-75 ppm) E->F G IR Validation (C=O at ~1700 cm⁻¹) E->G H Validated Spirocycle F->H G->H

Caption: Workflow for synthesis and spectroscopic validation of 1-azaspiro[4.4]nonane derivatives.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Azaspiro[4.4]nonane-2-carboxylic acid

[1] Executive Summary & Immediate Action Status: Hazardous Chemical Waste (Non-RCRA Listed, but Characteristic/Lab Standard). Disposal Method: High-temperature incineration via licensed chemical waste contractor.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Non-RCRA Listed, but Characteristic/Lab Standard). Disposal Method: High-temperature incineration via licensed chemical waste contractor. Prohibited: Do NOT dispose of down the drain, in regular trash, or via evaporation.

1-Azaspiro[4.4]nonane-2-carboxylic acid (CAS: 96798-47-9) is a spiro-cyclic amino acid derivative. While not classified as a P-list or U-list acutely toxic substance by the EPA, it is an organic irritant with potential acute toxicity. It must be managed as Hazardous Chemical Waste to ensure compliance with laboratory safety standards and environmental regulations.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound acts as a zwitterionic amino acid derivative, influencing its solubility and compatibility.

ParameterData
Chemical Name 1-Azaspiro[4.4]nonane-2-carboxylic acid
CAS Number 96798-47-9
Molecular Formula

Molecular Weight 169.22 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in water, methanol, DMSO
Acidity (pKa) Amphoteric (contains amine and carboxylic acid)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Harmful if Swallowed (H302)

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents dangerous chemical reactions in waste drums.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling: Must be labeled "Hazardous Waste" with the full chemical name. Do not use abbreviations (e.g., write "1-Azaspiro[4.4]nonane-2-carboxylic acid," not "Spiro-acid").

  • Compatibility: Segregate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Organic Solvents: If dissolved in methanol, DMSO, or DCM, dispose of in the Organic Solvent Waste stream.

    • Note: If the solvent is halogenated (e.g., DCM), use the Halogenated waste stream. If non-halogenated (e.g., MeOH), use the Non-Halogenated stream.

  • Aqueous Solutions: If dissolved in water/buffer, check pH.

    • pH 2–12: Collect in Aqueous Chemical Waste container.

    • pH < 2 or > 12: Neutralize carefully before adding to the waste container, or use a dedicated "Corrosive" waste stream if required by your facility.

C. Contaminated Debris
  • Gloves/Paper Towels: If heavily contaminated, place in a sealed clear plastic bag and dispose of as Solid Chemical Waste .

  • Sharps: Needles/syringes used with this compound go into the Red Biohazard/Sharps container (or Chem-Sharps container depending on facility rules), never regular trash.

Step-by-Step Disposal Protocols

Workflow 1: Disposal of Solid Substance (Expired/Excess)
  • Transfer: Carefully transfer the solid material into a compatible screw-top container. Avoid generating dust; perform this in a fume hood.

  • Tagging: Attach a hazardous waste tag.

    • Constituents: 1-Azaspiro[4.4]nonane-2-carboxylic acid (100%).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the sealed container into a secondary tub in the Satellite Accumulation Area (SAA).

  • Request Pickup: Once the container is full or the chemical is no longer needed, submit a pickup request to your EHS (Environmental Health & Safety) department.

Workflow 2: Disposal of Reaction Solutions
  • Identify Solvent: Determine the primary solvent (>50% volume).

  • Select Carboy: Choose the correct waste carboy (Halogenated vs. Non-Halogenated).

  • Funneling: Use a funnel with a lid/latch. Pour slowly to avoid splashing.

  • Rinsing: Triple rinse the empty reaction flask with a small amount of the same solvent. Add rinsate to the waste carboy.

  • Log Entry: Record the addition on the waste log sheet attached to the carboy (Volume + Chemical Name).

Visual Decision Logic

The following diagrams illustrate the decision-making process for segregating this specific chemical waste.

Diagram 1: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 1-Azaspiro[4.4]nonane-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Items (Gloves, Tissues) StateCheck->Debris SolidAction Place in Screw-Top Jar Label: 'Hazardous Waste' Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck DebrisAction Double Bag (Clear) Dispose as Solid Chem Waste Debris->DebrisAction Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Aqueous Aqueous (Water, Buffers) SolventCheck->Aqueous HaloAction Halogenated Waste Carboy Halo->HaloAction NonHaloAction Non-Halogenated Waste Carboy NonHalo->NonHaloAction AqAction Aqueous Waste Carboy (Check pH) Aqueous->AqAction

Caption: Logic flow for segregating 1-Azaspiro[4.4]nonane-2-carboxylic acid waste based on physical state and solvent matrix.

Diagram 2: Operational Disposal Workflow

DisposalOps User Lab User Container Select Container (HDPE or Glass) User->Container Fill Fill & Seal (Leave 10% Headspace) Container->Fill Tag Attach Waste Tag (Full Chemical Name) Fill->Tag SAA Store in SAA (Secondary Containment) Tag->SAA Pickup EHS Pickup & Incineration SAA->Pickup

Caption: Operational lifecycle of the waste container from benchtop to final incineration handoff.

Emergency Spill Procedures

In the event of a spill of 1-Azaspiro[4.4]nonane-2-carboxylic acid:

  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or half-mask respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep up carefully into a dustpan.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Disposal: Place all spill debris (absorbents, gloves, paper towels) into a heavy-duty plastic bag. Label as "Hazardous Waste - Spill Debris (Contains 1-Azaspiro[4.4]nonane-2-carboxylic acid)" and process via the Solid Waste workflow.

Regulatory & Compliance Notes

  • RCRA Status: This specific CAS is not listed on the EPA's P-list or U-list. However, it is regulated as a characteristic waste if it exhibits ignitability, corrosivity, reactivity, or toxicity. In the absence of TCLP data, standard industry practice is to manage it as Non-Regulated Hazardous Chemical Waste destined for incineration.

  • Drain Disposal: Strictly prohibited under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations due to potential aquatic toxicity and nitrogen load.

References

  • MOLBASE Encyclopedia. 1-azaspiro[4.4]nonane-2-carboxylic acid - MSDS & Properties. Retrieved from

  • BLD Pharm. Safety Data Sheet: 1-Azaspiro[4.4]nonane-2-carboxylic acid (CAS 96798-47-9).[2] Retrieved from

  • PubChem. Compound Summary: 1-Azaspiro[4.4]nonane-2-carboxylic acid. National Library of Medicine. Retrieved from

  • Princeton University EHS. Laboratory Waste Disposal Guide. Retrieved from

  • Cornell University EHS. Chemical Waste Disposal Procedures. Retrieved from

Sources

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